Technical Documentation Center

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
  • CAS: 1060817-34-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, a compound of interest for researchers and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, a compound of interest for researchers and professionals in the field of drug development. The synthesis is presented in two key stages: the preparation of the crucial intermediate, 2-aminopyridine-4-carboxylic acid, followed by its amide coupling with pyrrolidine. This document offers detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a substituted aminopyridine derivative. The core of its synthesis lies in the effective formation of an amide bond between the 2-aminopyridine-4-carboxylic acid backbone and the cyclic secondary amine, pyrrolidine. The overall synthetic strategy is a convergent approach, focusing on the reliable preparation of the carboxylic acid precursor followed by a well-established amide coupling reaction.

The chosen pathway emphasizes the use of commercially available starting materials and reagents, aiming for high yield and purity of the final product. The rationale behind the selection of specific reagents and reaction conditions is discussed in detail, providing a clear understanding of the underlying chemical principles.

Synthesis of the Key Intermediate: 2-Aminopyridine-4-carboxylic Acid

The synthesis of 2-aminopyridine-4-carboxylic acid is a critical first step. A highly efficient method involves the catalytic hydrogenation of a readily available starting material, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram). This method offers a high yield and a straightforward work-up procedure.[1]

Reaction Scheme

Synthesis_of_2_aminopyridine_4_carboxylic_acid start 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) product 2-Aminopyridine-4-carboxylic acid start->product Catalytic Hydrogenation (Dechlorination) reagents H2 (45 PSI) 10% Pd/C 10% LiOH (aq)

Caption: Synthesis of 2-Aminopyridine-4-carboxylic acid.

Mechanistic Considerations

The transformation of Picloram to 2-aminopyridine-4-carboxylic acid proceeds via catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst facilitates the reductive cleavage of the carbon-chlorine bonds, which are replaced by hydrogen atoms. The reaction is carried out under a hydrogen atmosphere at elevated pressure and temperature to ensure complete dechlorination. The use of an aqueous lithium hydroxide solution helps to solubilize the starting material and the product.

Detailed Experimental Protocol

Materials:

  • 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on activated carbon (10% Pd/C)

  • 10% Lithium hydroxide (LiOH) aqueous solution

  • Concentrated Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

  • Hydrogen gas (H₂)

Procedure:

  • A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable pressure reactor.[1]

  • The reactor is purged with hydrogen gas twice to remove air.

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[1]

  • The temperature is then raised to 70°C and the reaction is continued for another 12 hours.[1]

  • After cooling to room temperature, the suspension is filtered through a pad of diatomaceous earth.

  • The filtrate is acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), which causes the product to precipitate.[1]

  • The solid product is collected by filtration and dried under high vacuum overnight to yield 2-aminopyridine-4-carboxylic acid as a beige solid.[1]

Expected Yield and Characterization
CompoundStarting MaterialYieldAnalytical Data
2-Aminopyridine-4-carboxylic acidPicloram (8 g)~99% (4.6 g)[1]LCMS: m/z 139.1 (M+H)⁺[1]

Amide Coupling of 2-Aminopyridine-4-carboxylic Acid with Pyrrolidine

The final step in the synthesis is the formation of the amide bond between 2-aminopyridine-4-carboxylic acid and pyrrolidine. This transformation is efficiently achieved using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Reaction Scheme

Amide_Coupling_Reaction acid 2-Aminopyridine-4-carboxylic acid product (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone acid->product amine Pyrrolidine amine->product reagents HATU DIPEA DMF

Caption: Amide coupling of 2-aminopyridine-4-carboxylic acid and pyrrolidine.

Mechanistic Insights and Rationale for Reagent Selection

Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the carboxylic acid must be activated. HATU is a highly effective coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is then susceptible to nucleophilic attack by the amine (pyrrolidine) to form the desired amide.

The mechanism involves the deprotonation of the carboxylic acid by the base (DIPEA), followed by the attack of the carboxylate on HATU to form the active ester.[3][4] The amine then displaces the activated leaving group to yield the amide product.[3] The use of HATU is advantageous as it often leads to high yields, fast reaction times, and minimal side products.[4][5] DIPEA is a suitable non-nucleophilic base that facilitates the reaction without competing with the primary amine.[4]

Detailed Experimental Protocol

Materials:

  • 2-Aminopyridine-4-carboxylic acid

  • Pyrrolidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminopyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel. The polarity of the eluent can be adjusted to achieve optimal separation from any unreacted starting materials or byproducts.

Expected Spectroscopic Data:

While a specific literature source for the complete characterization of the title compound was not identified, the expected spectroscopic data based on its structure would be:

  • ¹H NMR: Signals corresponding to the protons on the pyridine ring, the amino group, and the pyrrolidine ring. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: Resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the pyridine and pyrrolidine rings.[6]

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. The two-step process, involving the synthesis of the 2-aminopyridine-4-carboxylic acid intermediate followed by an amide coupling reaction, is well-supported by established chemical principles and practices. The provided experimental protocols are designed to be readily implemented in a laboratory setting, offering a clear path to obtaining the target compound in good yield and high purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. Available at: [Link]

  • Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. ResearchGate. Available at: [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. ResearchGate. Available at: [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]

  • NMR spectroscopy in pharmacy. alpaipars. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine. Google Patents.
  • 4-Aminopyridine-2-carboxylic acid. Chem-Impex. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at: [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). CORE. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. Available at: [Link]

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone: A Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. Instead, it offers a predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of chemical structure and spectroscopy. Furthermore, it outlines detailed, field-proven protocols for acquiring this data, ensuring a self-validating system for the characterization of this and similar novel chemical entities.

Introduction

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a molecule of interest in medicinal chemistry, combining the pharmacologically significant 2-aminopyridine scaffold with a pyrrolidinyl-methanone moiety. The 2-aminopyridine core is a key feature in a variety of biologically active compounds.[1] The pyrrolidine ring is also a common structural motif in many natural products and synthetic drugs. A thorough understanding of the spectroscopic properties of this molecule is crucial for its synthesis, purification, and further development.

This guide will provide a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra. This predictive approach is essential when dealing with novel compounds for which no prior experimental data exists. By dissecting the molecule into its constituent functional groups and considering the electronic interactions between them, we can anticipate the key spectroscopic signatures.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted spectra are based on the analysis of analogous structures and the known effects of substituents on chemical shifts.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for the protons on the pyridine ring and the pyrrolidine ring.

  • Pyridine Ring Protons: The 2-aminopyridine ring will exhibit three aromatic protons. The amino group (-NH₂) at the C2 position is an electron-donating group, which will shield the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted pyridine. The amide group at C4 is an electron-withdrawing group, which will have a deshielding effect. The interplay of these electronic effects will determine the final chemical shifts.

  • Pyrrolidine Ring Protons: The pyrrolidine ring contains four methylene groups (-CH₂-). Due to the restricted rotation around the C-N amide bond, the two methylene groups adjacent to the nitrogen atom (positions 2' and 5') may become diastereotopic and thus magnetically non-equivalent, potentially leading to more complex splitting patterns. The two methylene groups at positions 3' and 4' are further from the chiral center and may appear as a multiplet.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
H-3~6.5 - 6.7d1H
H-5~6.8 - 7.0d1H
H-6~8.0 - 8.2d1H
-NH₂~5.0 - 6.0br s2H
H-2', H-5'~3.4 - 3.6t4H
H-3', H-4'~1.8 - 2.0m4H

Chemical shifts are predicted for a CDCl₃ solution and are relative to TMS (0 ppm). d = doublet, t = triplet, m = multiplet, br s = broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Pyridine Ring Carbons: The pyridine ring will show five distinct carbon signals. The carbon bearing the amino group (C2) will be significantly shielded, while the carbon attached to the carbonyl group (C4) will be deshielded.

  • Carbonyl Carbon: The amide carbonyl carbon (C=O) will appear at a characteristic downfield chemical shift, typically in the range of 165-175 ppm.

  • Pyrrolidine Ring Carbons: The pyrrolidine ring will exhibit two sets of carbon signals for the methylene groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~158 - 162
C3~105 - 110
C4~145 - 150
C5~112 - 117
C6~148 - 152
C=O~168 - 172
C2', C5'~45 - 50
C3', C4'~24 - 28

Chemical shifts are predicted for a CDCl₃ solution and are relative to TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Functional GroupPredicted Absorption Range (cm⁻¹)Description
N-H Stretch (amine)3400 - 3200Two bands, characteristic of a primary amine
C-H Stretch (aromatic)3100 - 3000Sharp, medium intensity bands
C-H Stretch (aliphatic)3000 - 2850Medium to strong intensity bands
C=O Stretch (amide)1650 - 1630Strong, sharp absorption
N-H Bend (amine)1640 - 1560Medium intensity band
C=C, C=N Stretch (aromatic)1600 - 1450Multiple bands of varying intensity
C-N Stretch1350 - 1200Medium intensity bands

The presence of a strong absorption around 1640 cm⁻¹ for the amide C=O stretch and the characteristic two bands for the primary amine N-H stretch would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (C₁₀H₁₃N₃O), the predicted monoisotopic mass is approximately 191.11 g/mol .

  • Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 191. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z = 192.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:

    • Loss of the pyrrolidine ring.

    • Cleavage of the amide bond.

    • Fragmentation of the pyridine ring.

Experimental Protocols

The following protocols are provided as a guide for the acquisition of high-quality spectroscopic data for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (400 MHz Spectrometer) cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Tune and shim the probe D->E Insert sample F Set acquisition parameters for ¹H NMR E->F G Set acquisition parameters for ¹³C NMR E->G H Set temperature to 298 K E->H I Acquire ¹H NMR spectrum H->I Start acquisition J Acquire ¹³C NMR spectrum I->J K Acquire 2D spectra (COSY, HSQC) if needed J->K L Fourier transform the FID K->L Transfer data M Phase correction L->M N Baseline correction M->N O Integration and peak picking N->O P Chemical shift referencing O->P

Caption: Workflow for NMR data acquisition and processing.

Step-by-step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized and purified (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher field spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay) for both ¹H and ¹³C NMR experiments.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum. For enhanced sensitivity, a DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

    • If further structural confirmation is needed, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Data Acquisition

IR_Workflow cluster_sample_prep_ir Sample Preparation (ATR) cluster_acquisition_ir Data Acquisition (FTIR) cluster_processing_ir Data Processing and Analysis A_ir Ensure ATR crystal is clean B_ir Place a small amount of solid sample on the crystal A_ir->B_ir C_ir Apply pressure with the anvil B_ir->C_ir D_ir Collect a background spectrum C_ir->D_ir Place in spectrometer E_ir Collect the sample spectrum D_ir->E_ir F_ir Typically 16-32 scans are co-added E_ir->F_ir G_ir Perform background subtraction H_ir Identify and label major absorption bands G_ir->H_ir I_ir Correlate bands to functional groups H_ir->I_ir

Caption: Workflow for FTIR-ATR data acquisition.

Step-by-step Methodology (using Attenuated Total Reflectance - ATR):

  • Instrument Setup (FTIR Spectrometer with ATR accessory):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the major absorption bands and record their frequencies (in cm⁻¹).

    • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry Data Acquisition

MS_Workflow cluster_sample_prep_ms Sample Preparation (ESI) cluster_instrument_setup_ms Instrument Setup (LC-MS or Direct Infusion) cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis A_ms Prepare a dilute solution of the sample B_ms (e.g., 1 mg/mL in methanol or acetonitrile) A_ms->B_ms C_ms Add a small amount of formic acid for positive ion mode B_ms->C_ms H_ms Infuse the sample solution at a constant flow rate C_ms->H_ms Load into syringe pump D_ms Calibrate the mass analyzer E_ms Set ESI source parameters D_ms->E_ms F_ms (e.g., capillary voltage, gas flow, temperature) E_ms->F_ms G_ms Set mass range for acquisition F_ms->G_ms I_ms Acquire the full scan mass spectrum H_ms->I_ms J_ms Perform MS/MS on the molecular ion for fragmentation data I_ms->J_ms K_ms Identify the molecular ion peak L_ms Determine the elemental composition from the accurate mass K_ms->L_ms M_ms Analyze the fragmentation pattern in the MS/MS spectrum L_ms->M_ms

Caption: Workflow for ESI-MS data acquisition and analysis.

Step-by-step Methodology (using Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For positive ion mode analysis, add a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Setup (Mass Spectrometer with ESI source):

    • Calibrate the mass analyzer using a known standard to ensure mass accuracy.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas flow, and drying gas temperature, to achieve a stable spray and maximum ion signal.

    • Set the desired mass range for data acquisition.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

    • Acquire the full scan mass spectrum to identify the protonated molecule ([M+H]⁺).

    • To obtain structural information, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight of the compound.

    • If using a high-resolution mass spectrometer, determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the structure of the molecule.

Conclusion

This technical guide has provided a comprehensive predictive analysis of the NMR, IR, and MS spectroscopic data for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. By understanding the expected spectroscopic signatures and following the detailed experimental protocols, researchers can confidently characterize this novel compound. The integration of predictive analysis with robust experimental methodology forms a powerful and self-validating workflow for the advancement of chemical and pharmaceutical research.

References

  • Vertex AI Search. (n.d.).
  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • Saleh, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(15), 4987. [Link]

  • PubChem. (n.d.). (2-Aminophenyl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one.
  • PubChem. (n.d.). 2-amino-4-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5851–5855. [Link]

  • ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity.
  • Google Patents. (n.d.).
  • Preprints.org. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • ResearchGate. (n.d.). IR spectrum of 1-[(2-amino-1, 3-thiozol-4-yl) amino] pyrrolidin-2-one.
  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor.
  • PubChem. (n.d.). [4-(Azepan-1-yl)piperidin-1-yl]-[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]methanone. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Pyrrolidin-1-ylpiperidine-1-carbonyl)thiophen-2-yl. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of Aminopyridine and Pyrrolidine-Based Scaffolds

Introduction: The Privileged Role of Aminopyridine and Pyrrolidine Scaffolds in Drug Discovery The aminopyridine and pyrrolidine moieties represent "privileged scaffolds" in medicinal chemistry, frequently appearing in m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of Aminopyridine and Pyrrolidine Scaffolds in Drug Discovery

The aminopyridine and pyrrolidine moieties represent "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The aminopyridine ring, a bioisostere of aminophenyl groups, offers advantageous physicochemical properties and hydrogen bonding capabilities crucial for target engagement. Similarly, the pyrrolidine ring, a saturated five-membered heterocycle, provides a three-dimensional structural element that can enhance binding affinity and tailor pharmacokinetic profiles. The combination of these scaffolds, as exemplified by structures like (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and its analogs, presents a rich chemical space for the discovery of novel therapeutics targeting a wide array of protein classes.

Derivatives of these core structures have shown significant potential. For instance, aminopyridine-based compounds have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and transient receptor potential vanilloid 4 (TRPV4) channels, highlighting their relevance in inflammatory and pain signaling pathways.[1][2][3] Furthermore, pyrrolidine-containing molecules have been successfully developed as inhibitors of monoamine transporters, crucial in the treatment of neurological disorders.[4]

Given the therapeutic promise of these scaffolds, high-throughput screening (HTS) campaigns are essential for systematically exploring chemical libraries to identify novel hit compounds. This guide provides a comprehensive overview and detailed protocols for designing and implementing robust HTS assays tailored for aminopyridine and pyrrolidine-based libraries against key drug target classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign begins with a well-defined strategy. The choice of assay technology and the design of the screening cascade are paramount and should be guided by the biological nature of the target and the chemical properties of the library.

Target Class Prioritization:

  • Protein Kinases: With over 500 kinases in the human genome, this family is a major focus for drug discovery, particularly in oncology and immunology.[5] Many kinase inhibitors bind to the ATP-binding pocket, making them amenable to competitive assay formats.[6]

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are targets for a significant portion of currently marketed drugs.[7][8] HTS assays for GPCRs typically measure downstream signaling events or ligand binding.[9]

  • Ion Channels: These membrane proteins are critical for cellular communication and are implicated in a wide range of diseases. HTS for ion channel modulators often involves measuring changes in ion flux or membrane potential.

Assay Technology Selection:

The choice of HTS technology should balance throughput, cost, and biological relevance. Homogeneous assays, which do not require separation of bound and unbound components, are generally preferred for their simplicity and automation compatibility.

Assay TechnologyTarget Class SuitabilityPrincipleAdvantagesDisadvantages
Fluorescence Polarization (FP) Kinases, GPCRs, Protein-Protein InteractionsMeasures the change in rotational speed of a fluorescently labeled tracer upon binding to a larger molecule.[10][11]Homogeneous, sensitive, widely applicable.Requires a suitable fluorescent probe; potential for interference from fluorescent compounds.
AlphaLISA®/AlphaScreen® Kinases, GPCRs, Protein-Protein InteractionsProximity-based assay where singlet oxygen transfer from a donor to an acceptor bead generates a luminescent signal when in close proximity.[12][13]Highly sensitive, no-wash format, robust.Potential for interference from singlet oxygen quenchers or light scattering compounds.
Cell-Based Reporter Assays GPCRs, Ion Channels, Signaling PathwaysGenetically engineered cells express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter responsive to a specific signaling pathway.High biological relevance, measures functional cellular response.More complex to develop and maintain; potential for off-target effects.
FLIPR® (Fluorometric Imaging Plate Reader) GPCRs, Ion ChannelsMeasures changes in intracellular calcium concentration or membrane potential using fluorescent dyes.[14]High-throughput, real-time kinetic data.Requires specific cell lines and fluorescent dyes; can be susceptible to compound autofluorescence.

Experimental Workflows and Protocols

The following sections provide detailed protocols for two common HTS assays suitable for screening aminopyridine and pyrrolidine-based libraries: a Fluorescence Polarization assay for a protein kinase target and an AlphaLISA® assay for a protein-protein interaction target.

Workflow for a Kinase Inhibitor HTS Campaign

GPCR_Signaling cluster_cell Cell Membrane GPCR GPCR G_Protein Gαβγ GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Aminopyridine Derivative) Ligand->GPCR Downstream_Response Downstream Cellular Response Second_Messenger->Downstream_Response

Caption: A simplified schematic of a GPCR signaling pathway.

Conclusion and Future Directions

The aminopyridine and pyrrolidine scaffolds are versatile building blocks for the generation of diverse chemical libraries with significant therapeutic potential. The successful implementation of high-throughput screening campaigns, utilizing robust and optimized assays such as Fluorescence Polarization and AlphaLISA®, is critical for unlocking this potential. The protocols and workflows detailed in this guide provide a solid foundation for researchers to identify and advance novel hit compounds. As our understanding of complex biological pathways deepens, the continued exploration of these privileged scaffolds through innovative HTS technologies will undoubtedly fuel the discovery of next-generation therapeutics.

References

  • Carroll, F. I., et al. (2012). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 55(13), 6401-6411. Available at: [Link]

  • Kozlov, S. V., et al. (2019). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 84(15), 9553-9563. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. Available at: [Link]

  • Schultes, S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 63, 116-123. Available at: [Link]

  • Mo, J., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Analytical and Bioanalytical Chemistry, 409(26), 6123-6133. Available at: [Link]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(10), 2821-2833. Available at: [Link]

  • Ito, N., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 748-757. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Singh, P. K., & Donnenberg, M. S. (2023). High throughput and targeted screens for prepilin peptidase inhibitors do not identify common inhibitors of eukaryotic gamma-secretase. Expert Opinion on Drug Discovery, 18(5), 563-573. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]

  • Chen, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(9), 2745-2754. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Ivanov, D., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Medicinal Chemistry, 30(34), 3865-3878. Available at: [Link]

  • BfR-Akademie. (2021). High-throughput screening to advance in vitro toxicology. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. Preprints.org. Available at: [Link]

  • Ansari, M. A., et al. (2013). The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. Journal of Virological Methods, 187(1), 163-170. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]

  • Wesche, H., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Pharmaceutical Design, 11(15), 1969-1982. Available at: [Link]

  • Tu, Z., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 52(9), 2745-2754. Available at: [Link]

  • Kumar, A., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Available at: [Link]

  • Wujec, M., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(2), 859. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of AlphaLISA® protein interaction determination protocol. Available at: [Link]

  • High-Throughput Discovery Sciences. (n.d.). High-Throughput Discovery Sciences. Available at: [Link]

  • Williams, C. (2004). An Overview of High Throughput Screening at G Protein Coupled Receptors. Methods in Molecular Biology, 257, 187-193. Available at: [Link]

  • Fabian, M. A., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Current Genomics, 6(1), 69-79. Available at: [Link]

  • Indiana University School of Medicine. (n.d.). High-Throughput Screening. Available at: [Link]

Sources

Application

Application Notes and Protocols for Preclinical Efficacy Testing of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone in Animal Models of Cognition

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the preclinical evaluation of (2-Aminopyridin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, a novel compound with potential cognitive-enhancing properties. Due to the limited publicly available data on this specific molecule, we propose a scientifically-grounded, hypothesis-driven approach to its efficacy testing. Based on structural similarities to known central nervous system (CNS) active agents, we postulate that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone may act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, exerting an "ampakine-like" effect. This application note details the rationale for this proposed mechanism and provides a suite of robust in vivo animal models and detailed protocols to rigorously test this hypothesis and characterize the compound's nootropic potential.

Introduction and Scientific Rationale

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a synthetic molecule incorporating both a 2-aminopyridine and a pyrrolidine moiety. While the specific biological targets of this compound are not yet fully elucidated, its structural components are present in various neuroactive compounds. The 2-aminopyridine scaffold is found in molecules targeting neuronal nitric oxide synthase (nNOS) and other CNS targets.[1][2] The pyrrolidine ring is a common feature in many drugs, enhancing solubility and acting as a pharmacophore for a range of receptors and enzymes.[3]

Given the critical role of the glutamatergic system, particularly AMPA receptors, in learning and memory, we hypothesize that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone may function as an ampakine.[4][5] Ampakines are a class of drugs that positively modulate AMPA receptor function, enhancing synaptic plasticity and cognitive function.[6][7] This hypothesis provides a strong foundation for designing a preclinical testing strategy to evaluate the compound's efficacy as a cognitive enhancer.

Hypothesized Mechanism of Action: AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[8][9] Their trafficking and function are central to synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[4][5][10] Ampakines bind to an allosteric site on the AMPA receptor, slowing deactivation and desensitization, thereby potentiating the response to glutamate. This leads to enhanced synaptic strength and has been shown to improve cognitive performance in various animal models.[6][11][12]

Hypothesized_AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_Influx Ca++ Influx AMPA_R->Ca_Influx Channel Opening LTP LTP Induction & Synaptic Strengthening Ca_Influx->LTP Downstream Signaling Test_Compound (2-Aminopyridin-4-yl) (pyrrolidin-1-yl)methanone Test_Compound->AMPA_R Positive Allosteric Modulation Synaptic_Cleft Synaptic Cleft

Figure 1: Hypothesized mechanism of action for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone as a positive allosteric modulator of AMPA receptors.

Recommended Animal Models and Justification

The selection of appropriate animal models is crucial for evaluating the cognitive-enhancing effects of our test compound.[13][14] We recommend a tiered approach, starting with a well-validated pharmacological model of cognitive impairment, followed by assessment in healthy animals to determine baseline cognitive enhancement. Rodent models, particularly mice and rats, are well-suited for these initial studies due to their established behavioral paradigms and translational relevance.[13][15][16]

Scopolamine-Induced Amnesia Model

Rationale: Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient, reversible cognitive deficits, particularly in learning and memory, mimicking aspects of cholinergic dysfunction seen in conditions like Alzheimer's disease.[17][18] This model is widely used to screen for potential nootropic and anti-amnesic drugs.[19][20] A positive result in this model would provide initial evidence of the compound's ability to reverse a chemically-induced cognitive impairment.

Species: Male C57BL/6 mice (8-10 weeks old) are a suitable choice due to their common use in behavioral neuroscience.

Normal, Healthy Adult Rodents

Rationale: To assess the broader cognitive-enhancing effects beyond reversing a deficit, the compound should be tested in healthy, unimpaired animals.[14] This will help determine if the compound can improve baseline cognitive function, a key characteristic of a true nootropic.

Species: Male Sprague-Dawley rats (8-10 weeks old) are often used for more complex cognitive tasks like the Morris water maze.

Experimental Design and Protocols

A robust experimental design with appropriate controls is essential for data integrity. The following protocols provide a detailed framework for efficacy testing.

General Experimental Workflow

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Group_Allocation Randomized Group Allocation Animal_Acclimation->Group_Allocation Drug_Prep Compound Formulation & Dose Selection Group_Allocation->Drug_Prep Scopolamine_Model Scopolamine-Induced Amnesia Model Drug_Prep->Scopolamine_Model Tier 1 Healthy_Model Healthy Animal Cognition Testing Drug_Prep->Healthy_Model Tier 2 Behavioral_Testing Behavioral Testing (NORT & MWM) Scopolamine_Model->Behavioral_Testing Healthy_Model->Behavioral_Testing Data_Analysis Data Collection & Statistical Analysis Behavioral_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow for preclinical efficacy testing.

Compound Preparation and Dosing

The test compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, should be dissolved in a suitable vehicle (e.g., saline, 2% DMSO in saline). A dose-response study is recommended to identify the optimal therapeutic window. Based on typical effective doses for novel small molecules in CNS research, a starting range of 1, 3, and 10 mg/kg administered intraperitoneally (i.p.) is suggested.

Group Treatment Rationale
1VehicleNegative Control
2Scopolamine + VehicleDisease Model Control
3Scopolamine + Test Compound (Low Dose)Efficacy Testing
4Scopolamine + Test Compound (Mid Dose)Efficacy Testing
5Scopolamine + Test Compound (High Dose)Efficacy Testing
6Scopolamine + Positive Control (e.g., Donepezil)Validates the model
7Vehicle + Test Compound (Optimal Dose)Assesses effects in healthy animals
Protocol 1: Novel Object Recognition Test (NORT)

The NORT is a relatively low-stress test that assesses recognition memory.[21] It relies on the innate tendency of rodents to explore novel objects more than familiar ones.[21]

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of non-porous material. A variety of objects that are of similar size but different in shape and texture.

Procedure:

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.[22]

  • Training/Familiarization (Day 2): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes. The test compound or vehicle is administered 30 minutes before this phase. In the scopolamine model, scopolamine (e.g., 1 mg/kg, i.p.) is administered 30 minutes prior to the test compound.[19]

  • Testing (Day 2, after a retention interval of 1-4 hours): Replace one of the familiar objects with a novel object.[22][23] Allow the mouse to explore for 5-10 minutes.[23]

Data Analysis:

  • Exploration Time: Time spent sniffing or touching each object.

  • Discrimination Index (DI): (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Protocol 2: Morris Water Maze (MWM)

The MWM is a widely used test for hippocampal-dependent spatial learning and memory.[24][25][26]

Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (e.g., using non-toxic white paint).[24] A hidden platform submerged 1-2 cm below the water surface. Visual cues are placed around the room.

Procedure:

  • Acquisition Phase (4-5 days):

    • Four trials per day for each rat.

    • The rat is placed in the water facing the wall at one of four starting positions.

    • The rat has 60-90 seconds to find the hidden platform.[24] If it fails, it is gently guided to the platform.

    • The rat remains on the platform for 15-30 seconds.[24][27]

    • The test compound or vehicle is administered 30 minutes before the first trial each day.

  • Probe Trial (24 hours after the last acquisition trial):

    • The platform is removed from the pool.

    • The rat is allowed to swim freely for 60 seconds.

Data Analysis:

  • Escape Latency: Time to find the platform during acquisition.

  • Path Length: Distance traveled to find the platform.

  • Time in Target Quadrant: Time spent in the quadrant where the platform was located during the probe trial.

  • Platform Crossings: Number of times the rat crosses the former platform location during the probe trial.

Expected Outcomes and Interpretation

Behavioral Test Parameter Expected Outcome with Efficacious Compound Interpretation
NORT Discrimination IndexSignificantly higher DI in compound-treated groups compared to scopolamine/vehicle group.Improved recognition memory.
MWM (Acquisition) Escape Latency & Path LengthSteeper learning curve (faster reduction in latency/path length) in treated groups.Enhanced spatial learning.
MWM (Probe Trial) Time in Target Quadrant & Platform CrossingsSignificantly more time and crossings in treated groups.Improved spatial memory consolidation and retrieval.

Conclusion

The preclinical testing strategy outlined in this document provides a robust framework for evaluating the cognitive-enhancing potential of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. By adopting a hypothesis-driven approach centered on AMPA receptor modulation, researchers can systematically assess the compound's efficacy in well-validated animal models of learning and memory. The detailed protocols for the Novel Object Recognition Test and the Morris Water Maze will yield quantitative data to support the progression of this compound through the drug development pipeline. Positive results from these studies would provide strong evidence for its potential as a novel nootropic agent.

References

  • Ammirati, M. J., et al. (2009). [(2S,4S)-4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link][28]

  • Meltzer, P. C., et al. (2003). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 46(15), 3127-3131. [Link][29]

  • Anggono, V., & Huganir, R. L. (2012). AMPA receptor trafficking and LTP: Carboxy-termini, amino-termini and TARPs. Neuropharmacology, 62(2), 730-739. [Link][4]

  • Simmons, D. A., et al. (2010). Brief ampakine treatments slow the progression of Huntington's disease phenotypes in R6/2 mice. Neurobiology of Disease, 40(3), 639-647. [Link][6]

  • Mishra, A., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-425. [Link][17]

  • MMPC. (2024). Morris Water Maze. Retrieved from [Link][24]

  • MMPC. (2024). Novel Object Recognition test. Retrieved from [Link][22]

  • Li, H., et al. (2014). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 57(11), 4683-4693. [Link][1]

  • Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. CRC Press. [Link][13]

  • Talla, S. B., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. Evidence-Based Complementary and Alternative Medicine, 2020, 8878347. [Link][19]

  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link][21]

  • Tsuno, N., et al. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. Bioorganic & Medicinal Chemistry, 25(9), 2589-2601. [Link][30]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(2), 848-858. [Link]

  • Arai, A. C., et al. (2024). Preclinical Pharmacology of the Low-Impact Ampakine CX717. Pharmaceuticals, 17(8), 1029. [Link][7]

  • Wikipedia. (n.d.). AMPA receptor. Retrieved from [Link][5]

  • Kalueff, A. V., et al. (2016). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology, 14(1), 101-111. [Link][15][16]

  • O'Neill, M. J., et al. (2011). The ampakine, Org 26576, bolsters early spatial reference learning and retrieval in the Morris water maze: a subchronic, dose-ranging study in rats. Psychopharmacology, 218(2), 359-371. [Link][11]

  • UC Davis. (2019). Morris Water Maze. protocols.io. [Link][27]

  • Zhang, Y. (2016, December 6). Visualizing AMPA receptors synaptic plasticity in vivo. McGovern Institute Symposium. [Link][8]

  • Zhang, M., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 52(8), 2415-2424. [Link][2]

  • Kim, H., et al. (2024). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. International Journal of Molecular Sciences, 25(10), 5399. [Link][20]

  • Lu, W., et al. (2011). Potentiation of Synaptic AMPA Receptors Induced by the Deletion of NMDA Receptors Requires the GluA2 Subunit. Journal of Neurophysiology, 105(2), 643-650. [Link][9]

  • Raffa, R. B., & Terry, A. V. (Eds.). (2000). Cognition Models and Drug Discovery. CRC Press. [Link][14]

  • Nunez, J. (2022, May 23). Morris Water Maze Experiment l Protocol Preview. JoVE. [Link][25]

  • Dale, E. A., et al. (2017). Pattern sensitivity of ampakine-hypoxia interactions for evoking phrenic motor facilitation in anesthetized rat. Journal of Neurophysiology, 117(4), 1547-1558. [Link][12]

  • Bio-protocol. (2026). Drug Preparation and Treatments. Retrieved from [Link][31]

  • Mao, X. (n.d.). Novel object recognition test. Retrieved from [Link][23]

  • Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link][18]

  • Baudry, M., et al. (2001). Involvement of the Secretory Pathway for AMPA Receptors in NMDA-Induced Potentiation in Hippocampus. Journal of Neuroscience, 21(1), 10-15. [Link][10]

Sources

Method

Application Notes & Protocols for the Synthesis of Novel Derivatives from the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold

Introduction: The Strategic Value of the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold In the landscape of contemporary drug discovery, the strategic assembly of privileged structural motifs is a cornerstone o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold

In the landscape of contemporary drug discovery, the strategic assembly of privileged structural motifs is a cornerstone of generating novel chemical entities with therapeutic potential. The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold represents a compelling fusion of two such motifs: the 2-aminopyridine core and the pyrrolidine ring. The 2-aminopyridine moiety is a well-established pharmacophore found in a multitude of clinically approved drugs and investigational agents, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties[1][2]. Its utility stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for diverse functionalization[2].

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent feature in numerous natural products and synthetic drugs[3]. Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific spatial orientations of substituents, which is critical for optimizing interactions with biological targets.

The conjunction of these two moieties into the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone core scaffold offers a versatile platform for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this core scaffold and outlines strategic approaches for its derivatization to generate a library of novel compounds for biological screening.

Core Synthesis: Preparation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

The synthesis of the core scaffold is most efficiently achieved through the amide coupling of 2-amino-isonicotinic acid with pyrrolidine. This reaction is a classic example of amide bond formation, a cornerstone of medicinal chemistry. The choice of coupling reagents is critical to ensure high yield and purity of the final product. We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in combination with an activating agent such as Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or Hydroxybenzotriazole (HOBt). These reagents facilitate the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine (pyrrolidine) to form the stable amide bond.

Experimental Workflow: Core Scaffold Synthesis

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Work-up and Purification 2-amino-isonicotinic_acid 2-Amino-isonicotinic Acid Reactive_Intermediate Reactive O-Acylisourea Intermediate 2-amino-isonicotinic_acid->Reactive_Intermediate Activation EDC_HCl EDC-HCl EDC_HCl->Reactive_Intermediate Oxyma_Pure Oxyma Pure Oxyma_Pure->Reactive_Intermediate Core_Scaffold (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Reactive_Intermediate->Core_Scaffold Nucleophilic Attack Pyrrolidine Pyrrolidine Pyrrolidine->Core_Scaffold Workup Aqueous Work-up Core_Scaffold->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Core Scaffold Purification->Final_Product

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Materials:

  • 2-Amino-isonicotinic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • Oxyma Pure

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 2-amino-isonicotinic acid (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (4:1 v/v) at 0 °C under a nitrogen atmosphere, add EDC-HCl (1.2 eq) and Oxyma Pure (1.2 eq).

  • Stir the mixture at 0 °C for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • Add pyrrolidine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

Self-Validation: The identity and purity of the synthesized scaffold should be confirmed by spectroscopic methods.

Parameter Expected Data
¹H NMR Signals corresponding to the pyridine ring protons, the pyrrolidine protons, and the amino group proton.
¹³C NMR Resonances for the carbonyl carbon, pyridine ring carbons, and pyrrolidine carbons[4].
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amino group and the C=O stretch of the amide.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.

Derivatization Strategies for Novel Analogs

The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold offers two primary sites for chemical modification to generate a library of diverse analogs: the 2-amino group and the pyridine ring.

Strategy 1: Derivatization of the 2-Amino Group

The exocyclic amino group is a versatile handle for introducing a variety of substituents through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for biological activity.

G cluster_0 N-Alkylation cluster_1 N-Acylation Core_Scaffold (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone N_Alkyl_Derivative N-Alkyl Derivative Core_Scaffold->N_Alkyl_Derivative Reaction N_Acyl_Derivative N-Acyl Derivative Core_Scaffold->N_Acyl_Derivative Reaction Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N_Alkyl_Derivative Base_Alkylation Base (e.g., NaH, K2CO3) Base_Alkylation->N_Alkyl_Derivative Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->N_Acyl_Derivative Base_Acylation Base (e.g., Pyridine, Et3N) Base_Acylation->N_Acyl_Derivative G Substituted_2-amino-isonicotinic_acid Substituted 2-Amino-isonicotinic Acid Amide_Coupling Amide Coupling (Protocol 1) Substituted_2-amino-isonicotinic_acid->Amide_Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Amide_Coupling Derivatized_Scaffold Derivatized Scaffold Amide_Coupling->Derivatized_Scaffold

Sources

Application

Application Notes and Protocols for the Exploration of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone in Pain Management

Introduction: A Rational Approach to a Novel Analgesic Candidate The relentless pursuit of novel, effective, and safe analgesics is a cornerstone of modern medicinal chemistry and pharmacology. The pyridine nucleus is a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rational Approach to a Novel Analgesic Candidate

The relentless pursuit of novel, effective, and safe analgesics is a cornerstone of modern medicinal chemistry and pharmacology. The pyridine nucleus is a privileged scaffold, present in numerous biologically active molecules with a wide array of therapeutic applications, including anti-inflammatory and analgesic agents.[1][2][3] Similarly, the pyrrolidine ring is a common motif in centrally active compounds, known to modulate various receptors and transporters in the nervous system.[4][5] The novel compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, represents a logical amalgamation of these two pharmacophores. This document provides a comprehensive guide for the preclinical evaluation of this compound, outlining a strategic workflow from initial in vitro screening to in vivo efficacy studies. The protocols herein are designed to rigorously assess its therapeutic potential in pain management, grounded in established methodologies and a clear understanding of the underlying neurobiology of pain.

Compound Synthesis and Characterization

A proposed synthetic route for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone can be achieved through standard amide coupling reactions. The starting materials, 2-amino-isonicotinic acid and pyrrolidine, are commercially available. The synthesis would involve the activation of the carboxylic acid group of 2-amino-isonicotinic acid, followed by nucleophilic acyl substitution by pyrrolidine. Microwave-assisted synthesis could be explored to expedite the reaction and improve yields.[6]

Key Characterization Techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Solubility and Lipophilicity (LogD): To understand its physicochemical properties, which are crucial for drug development.[7]

In Vitro Evaluation: Unveiling the Mechanism of Action

A tiered in vitro screening approach is essential to elucidate the compound's mechanism of action and guide further development.

Tier 1: Primary Target Screening

The initial screening should focus on a broad panel of receptors and enzymes known to be involved in pain pathways.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of the test compound to a panel of receptors.

  • Procedure:

    • Prepare cell membranes or recombinant proteins expressing the target receptors (e.g., mu-opioid, CB1, CB2, alpha-2 adrenergic receptors).

    • Incubate the membranes/proteins with a known radioligand for the target receptor in the presence of varying concentrations of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the Ki (inhibition constant) to determine the binding affinity.

Target ReceptorRadioligandRationale for Inclusion in Pain Research
Mu-opioid Receptor[³H]-DAMGOPrimary target for opioid analgesics.
Cannabinoid Receptor 1 (CB1)[³H]-CP55,940Involved in central pain processing.
Cannabinoid Receptor 2 (CB2)[³H]-CP55,940Primarily expressed in immune cells, involved in inflammatory pain.
Alpha-2 Adrenergic Receptor[³H]-ClonidineModulates nociceptive signaling in the spinal cord.
Dopamine Transporter (DAT)[³H]-WIN 35,428Pyrrolidine derivatives are known to interact with monoamine transporters.[4][8]
Norepinephrine Transporter (NET)[³H]-NisoxetineModulation of noradrenergic signaling can impact pain perception.[4][8]
Tier 2: Functional Assays

Compounds showing significant binding affinity in Tier 1 should be further evaluated in functional assays to determine their agonist or antagonist properties.

Protocol 2: Calcium Mobilization Assay

  • Objective: To assess the functional activity of the compound on G-protein coupled receptors (GPCRs).

  • Procedure:

    • Use a stable cell line expressing the target GPCR (e.g., CHO-K1 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound and measure the change in intracellular calcium levels using a fluorescence plate reader.

    • For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist.

Tier 3: Ion Channel and Enzyme Modulation

Given the role of ion channels and inflammatory enzymes in pain, their modulation by the test compound should be investigated.

Protocol 3: Automated Patch Clamp Electrophysiology

  • Objective: To evaluate the effect of the compound on key ion channels involved in nociception.

  • Target Channels:

    • TRPV1: A key transducer of noxious heat and inflammatory pain.[9]

    • Nav1.7, Nav1.8: Voltage-gated sodium channels crucial for the generation and propagation of action potentials in nociceptors.

  • Procedure:

    • Use automated patch-clamp systems with cell lines expressing the target ion channels.

    • Apply voltage protocols to elicit channel activity.

    • Perfuse the cells with varying concentrations of the test compound and record the changes in ion channel currents.

Protocol 4: COX-1/COX-2 Inhibition Assay

  • Objective: To determine if the compound has anti-inflammatory properties by inhibiting cyclooxygenase enzymes.

  • Procedure:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzyme with arachidonic acid in the presence of the test compound.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 values for COX-1 and COX-2 inhibition.

In Vivo Efficacy Models: Assessing Analgesic Potential

In vivo studies are critical to confirm the analgesic effects of the compound in relevant pain models. All animal procedures should be conducted in accordance with ethical guidelines.

Acute Nociceptive Pain Models

These models assess the compound's ability to reduce the response to acute noxious stimuli.[10][11]

Protocol 5: Hot Plate Test

  • Objective: To evaluate the central analgesic activity of the compound against thermal pain.[12]

  • Procedure:

    • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., oral, intraperitoneal).

    • At a predetermined time post-administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).[12]

    • A cut-off time is used to prevent tissue damage.

Inflammatory Pain Models

These models mimic the pain associated with tissue injury and inflammation.[10][13]

Protocol 6: Formalin Test

  • Objective: To assess the compound's efficacy in a model of tonic chemical pain with both nociceptive and inflammatory components.

  • Procedure:

    • Pre-treat animals with the test compound or vehicle.

    • Inject a dilute formalin solution into the plantar surface of one hind paw.

    • Observe the animal's behavior and quantify the time spent licking or biting the injected paw during the early (0-5 min) and late (15-30 min) phases.

Neuropathic Pain Models

These models are used to evaluate the compound's potential to treat pain arising from nerve injury.[13][14]

Protocol 7: Spared Nerve Injury (SNI) Model

  • Objective: To assess the compound's ability to alleviate mechanical allodynia in a model of neuropathic pain.

  • Procedure:

    • Surgically ligate and transect two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.

    • Allow the animals to recover and develop neuropathic pain behaviors (typically 7-14 days).

    • Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

    • Administer the test compound and re-assess the paw withdrawal threshold at various time points.

Preliminary Pharmacokinetic and Toxicological Profiling

Early assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile is crucial for its development.[15]

Protocol 8: In Vitro Metabolic Stability

  • Objective: To determine the compound's stability in the presence of liver microsomes.

  • Procedure:

    • Incubate the test compound with liver microsomes (from human and relevant preclinical species) and NADPH.

    • Collect samples at different time points and quench the reaction.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

Protocol 9: Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

  • Procedure:

    • Administer single, escalating doses of the test compound to rodents.

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Conduct a gross necropsy at the end of the study.

Data Visualization and Workflow

Experimental Workflow for Analgesic Drug Discovery cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy cluster_3 Safety & PK Synthesis & Characterization Synthesis & Characterization Tier 1: Binding Assays Tier 1: Binding Assays Synthesis & Characterization->Tier 1: Binding Assays Lead Compound Tier 2: Functional Assays Tier 2: Functional Assays Tier 1: Binding Assays->Tier 2: Functional Assays Active Hits Tier 3: Ion Channel & Enzyme Assays Tier 3: Ion Channel & Enzyme Assays Tier 2: Functional Assays->Tier 3: Ion Channel & Enzyme Assays Confirmed Hits Acute Pain Models Acute Pain Models Tier 3: Ion Channel & Enzyme Assays->Acute Pain Models Optimized Leads Inflammatory Pain Models Inflammatory Pain Models Acute Pain Models->Inflammatory Pain Models Neuropathic Pain Models Neuropathic Pain Models Inflammatory Pain Models->Neuropathic Pain Models PK Studies PK Studies Neuropathic Pain Models->PK Studies Toxicology Toxicology PK Studies->Toxicology

Caption: A streamlined workflow for the preclinical evaluation of novel analgesic candidates.

Hypothesized Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Compound Compound GPCR e.g., α2-AR / CB1 Compound->GPCR Activates Ca_Channel Voltage-gated Ca²⁺ Channel GPCR->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (Glutamate, Substance P) Ca_Channel->Vesicle Triggers Fusion Receptor Postsynaptic Receptors Vesicle->Receptor Neurotransmitter Release Signal Nociceptive Signal Propagation Receptor->Signal

Caption: A potential mechanism involving presynaptic inhibition of nociceptive signaling.

Conclusion and Future Directions

The structured evaluation pipeline detailed in these application notes provides a robust framework for assessing the therapeutic potential of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone in pain management. Positive outcomes from these studies, particularly a favorable separation between efficacy and adverse effects, would warrant further investigation, including more comprehensive toxicological studies and formulation development, to advance this promising candidate towards clinical development. The multifaceted nature of pain necessitates a thorough and systematic approach to drug discovery, and the protocols outlined herein are designed to provide the critical data needed to make informed decisions in this challenging but vital therapeutic area.

References

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • The analgesic activity of imidazopyridine derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, a. (2020, October 5). Preprints.org. Retrieved January 28, 2026, from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022, January 20). Dove Medical Press. Retrieved January 28, 2026, from [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (2023, July). IJSDR. Retrieved January 28, 2026, from [Link]

  • Development of an in vitro model of 'pain'. (n.d.). NC3Rs. Retrieved January 28, 2026, from [Link]

  • In Vivo Pain Models. (n.d.). Charles River Laboratories. Retrieved January 28, 2026, from [Link]

  • Pain and Migraine Models. (n.d.). Biocytogen. Retrieved January 28, 2026, from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. (2009, April 1). PubMed. Retrieved January 28, 2026, from [Link]

  • Pharmacokinetics and mechanisms of action of analgesics in clinical pain. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. (2025, August 15). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Novel synthetic opioids - toxicological aspects and analysis. (2019, July 3). PubMed. Retrieved January 28, 2026, from [Link]

  • Animal models of acute and chronic inflammatory and nociceptive pain. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Nociception, Neuropathic and Inflammatory Pain. (n.d.). MD Biosciences. Retrieved January 28, 2026, from [Link]

  • Mouse models for inflammatory, non-inflammatory and neuropathic pain. (n.d.). Fraunhofer IME. Retrieved January 28, 2026, from [Link]

Sources

Method

Investigating drug synergy between (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and existing therapeutics

Authored by: A Senior Application Scientist Abstract The strategic combination of therapeutic agents is a cornerstone of modern medicine, particularly in oncology, with the primary aims of enhancing efficacy, reducing to...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The strategic combination of therapeutic agents is a cornerstone of modern medicine, particularly in oncology, with the primary aims of enhancing efficacy, reducing toxicity, and overcoming drug resistance.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of a novel investigational compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (herein referred to as Compound X), with existing therapeutic agents. We will detail the requisite experimental workflows, from initial high-throughput screening to mechanistic validation, grounded in established methodologies such as the Chou-Talalay method and isobologram analysis. The protocols herein are designed to be self-validating, ensuring robust and reproducible findings.

Introduction: The Rationale for Combination Studies

The development of novel therapeutics often encounters challenges such as acquired resistance and dose-limiting toxicities. Combining a new molecular entity, like Compound X, with established drugs offers a promising strategy to circumvent these issues.[4][5][6] A synergistic interaction, where the combined effect of two or more drugs is greater than the sum of their individual effects, is the ideal outcome of such a strategy.[7] This allows for the potential use of lower, less toxic doses of each agent to achieve a significant therapeutic response.[1][2]

The core of any drug synergy investigation is the quantitative assessment of the interaction.[7] This application note will guide the user through a systematic approach to:

  • Identify synergistic combinations of Compound X with a panel of existing drugs.

  • Quantify the degree of synergy using established mathematical models.

  • Validate the synergistic interaction through secondary assays.

  • Investigate the underlying molecular mechanisms of the observed synergy.

Phase 1: High-Throughput Synergy Screening

The initial phase involves a broad screening of Compound X against a library of approved therapeutics in relevant cell lines. High-throughput screening (HTS) is an efficient method for this purpose, allowing for the testing of numerous drug combinations and concentrations.[8][9]

Experimental Design: The Checkerboard Assay

A checkerboard (or matrix) experimental design is typically employed for synergy screening.[10][11] This involves a dose-response matrix where varying concentrations of Compound X are tested in combination with varying concentrations of a second therapeutic agent.

Protocol: High-Throughput Cell Viability Screening

This protocol outlines a typical HTS workflow using a 384-well plate format to assess cell viability.

Materials:

  • Selected cancer cell line(s)

  • Compound X stock solution

  • Library of approved therapeutic agents

  • Cell culture medium and supplements

  • 384-well microplates

  • Automated liquid handler (recommended)

  • Plate shaker

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Suspend cells in culture medium and dispense a defined number of cells (e.g., 1000-5000 cells/well) into each well of a 384-well plate. Incubate overnight to allow for cell attachment.

  • Drug Plating: Prepare serial dilutions of Compound X and the panel of existing therapeutics. Using an automated liquid handler, dispense the drugs into the appropriate wells of the 384-well plate to create the dose-response matrix. Include wells with single agents and vehicle controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).[12]

  • Cell Viability Assessment:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

    • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.[12]

Data Analysis: Quantifying Synergy

The raw data from the HTS is then analyzed to determine the nature of the drug-drug interaction. The two most common methods for this are the Chou-Talalay Combination Index (CI) and isobologram analysis.

The Chou-Talalay Method and Combination Index (CI)

The Chou-Talalay method is a widely accepted approach that provides a quantitative measure of drug interaction.[2][13] It is based on the median-effect equation and calculates a Combination Index (CI).[13] The CI value defines the nature of the interaction:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Software such as CompuSyn or online calculators can be used to determine the CI values from the dose-response data.[14]

Isobologram Analysis

Isobologram analysis is a graphical method to assess drug interactions.[15][16][17] An isobole is a line connecting the doses of two drugs that produce a specific level of effect (e.g., 50% inhibition of cell growth, IC50).[18]

  • If the data points for the combination fall below the line of additivity, the interaction is synergistic .

  • If the data points fall on the line, the interaction is additive .

  • If the data points fall above the line, the interaction is antagonistic .

Visual Workflow for Drug Synergy Investigation

Synergy_Workflow cluster_screening Phase 1: High-Throughput Screening cluster_analysis Phase 2: Data Analysis & Hit Selection cluster_validation Phase 3: Validation & Mechanistic Studies hts High-Throughput Screening (Checkerboard Assay) viability Cell Viability Assay (e.g., CellTiter-Glo) hts->viability chou_talalay Chou-Talalay Analysis (Combination Index) viability->chou_talalay Dose-response data isobologram Isobologram Analysis viability->isobologram Dose-response data select_hits Select Synergistic Hits chou_talalay->select_hits isobologram->select_hits apoptosis Apoptosis Assays (Annexin V, Caspase) select_hits->apoptosis Validate synergy cell_cycle Cell Cycle Analysis select_hits->cell_cycle Investigate mechanism western_blot Western Blot (Signaling Pathways) select_hits->western_blot Investigate mechanism

Caption: A generalized workflow for the identification and validation of synergistic drug combinations.

Phase 2: Validation of Synergistic Hits

Once promising synergistic combinations are identified, the next step is to validate these findings using secondary assays that measure more specific cellular responses.

Apoptosis Assays

A key mechanism by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death.[19][20] Assessing the degree of apoptosis induced by the drug combination can validate the synergistic effect observed in the viability assays.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with Compound X, the second drug, the combination, and vehicle control.

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of the individual drugs and their synergistic combination for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

A significant increase in the percentage of apoptotic cells in the combination treatment compared to the single agents validates the synergistic interaction.

Phase 3: Mechanistic Investigation

Understanding the molecular basis of the synergistic interaction is crucial for further development. This often involves investigating the effects of the drug combination on key cellular signaling pathways.

Western Blotting for Signaling Pathway Analysis

Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of proteins within signaling pathways that regulate cell proliferation, survival, and apoptosis.[21][22][23]

Protocol: Western Blot Analysis

This protocol provides a general workflow for preparing cell lysates and performing a Western blot.

Materials:

  • Cells treated as in the apoptosis assay.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.[24] Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, cleaved PARP, Bcl-2) overnight at 4°C.[24] Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->Akt Inhibits DrugB Existing Therapeutic (e.g., RTK Inhibitor) DrugB->RTK Inhibits

Caption: A hypothetical signaling pathway where Compound X and an existing therapeutic synergistically inhibit cell proliferation and survival.

Data Presentation

Clear and concise presentation of quantitative data is essential.

Table 1: Hypothetical Combination Index (CI) Values for Compound X with Existing Therapeutics
Existing TherapeuticCell LineCI at IC50CI at IC75Interpretation
Drug AMCF-70.850.72Synergy
Drug BA5490.450.31Strong Synergy
Drug CHCT1161.121.05Additivity/Slight Antagonism
Drug DMCF-70.980.91Additivity

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of drug synergy between the novel compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (Compound X) and existing therapeutics. By following these protocols, researchers can confidently identify, quantify, and validate synergistic interactions, and begin to elucidate the underlying molecular mechanisms. Positive findings from these studies would provide a strong rationale for further preclinical and clinical development of the combination therapy.

References

  • bioRxiv. (2016). Methods for High-Throughput Drug Combination Screening and Synergy Scoring. [Link]

  • National Institutes of Health (NIH). (n.d.). Methods for High-throughput Drug Combination Screening and Synergy Scoring. [Link]

  • PubMed. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. [Link]

  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • National Institutes of Health (NIH). (n.d.). Quantitative Methods for Assessing Drug Synergism. [Link]

  • PubMed. (2017). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. [Link]

  • Frontiers in Pharmacology. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. [Link]

  • PubMed. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • AACR Journals. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. [Link]

  • National Institutes of Health (NIH). (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. [Link]

  • ResearchGate. (2019). (PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Oxford Academic. (n.d.). SynergyFinder 2.0: visual analytics of multi-drug combination synergies. [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • MSD Manual Consumer Version. (n.d.). Combination Cancer Therapy. [Link]

  • ResearchGate. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification. [Link]

  • The Institute of Cancer Research. (n.d.). Help us unlock new combination treatments for cancer patients. [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. [Link]

  • Semantic Scholar. (n.d.). Figure 2 from An Overview of Drug Combination Analysis with Isobolograms. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Apoptosis Marker Assays for HTS. [Link]

  • PubMed Central. (n.d.). Drug Combinations: Tests and Analysis with Isoboles. [Link]

  • PubMed. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. [Link]

  • Reaction Biology. (n.d.). Cell Apoptosis Assay Services. [Link]

  • Dana-Farber Cancer Institute. (2016). What Is Combination Therapy?. [Link]

  • Massive Bio. (2025). Combination Therapy. [Link]

  • YouTube. (2025). High throughput screening at The DISC: a new era of drug discovery. [Link]

  • ACS Publications. (n.d.). High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain. [Link]

  • ESMO. (2026). N-of-1 Tailored Combination Therapy Matched to the Molecular Alterations, Facilitated by Personalised Dosing, Is Associated with Safety and Activity. [Link]

Sources

Application

Application Notes and Protocols: The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold for Targeted Covalent Inhibition

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: A Scaffold-Centric Approach to Covalent Inhibitor Design The pursuit of highly selective and poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Scaffold-Centric Approach to Covalent Inhibitor Design

The pursuit of highly selective and potent therapeutic agents has led to a renaissance in the development of targeted covalent inhibitors (TCIs). These molecules form a stable, covalent bond with their protein target, often leading to prolonged duration of action and enhanced therapeutic efficacy.[1][2] This document provides a detailed guide to the potential application of the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold in the design and development of novel TCIs. While this specific molecule is not an inherent covalent inhibitor, its structural motifs, particularly the 2-aminopyridine core, present a promising foundation for the strategic incorporation of electrophilic "warheads" to achieve targeted covalent modification of proteins, such as kinases.[3][4][5]

The underlying principle of TCI design involves a two-step mechanism: initial reversible binding to the target protein, driven by non-covalent interactions, followed by the formation of an irreversible covalent bond between an electrophilic warhead on the inhibitor and a nucleophilic amino acid residue on the target protein.[6][7] The selectivity and potency of a TCI are therefore determined by both the recognition scaffold and the reactivity of the warhead.[2]

This guide will provide a conceptual framework and practical protocols for leveraging the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold to develop novel TCIs. We will explore the rationale for its use, strategies for chemical modification, and a comprehensive suite of assays for characterization, from initial screening to cellular target engagement.

The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold: Rationale for Use

The 2-aminopyridine and related 2-aminopyrimidine moieties are well-established pharmacophores in medicinal chemistry, particularly in the design of kinase inhibitors.[3][4][8] These heterocycles can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, providing a strong basis for affinity and selectivity. The pyrrolidin-1-yl methanone component can be envisioned to occupy other regions of the binding pocket, contributing to the overall binding affinity and specificity.

The strategic advantage of using this scaffold lies in its potential for derivatization. By appending a suitable electrophilic warhead to this core structure, researchers can transform a reversible binder into a potent and selective covalent inhibitor. The choice and placement of the warhead are critical for achieving the desired reactivity and targeting a specific nucleophilic residue, most commonly a cysteine, within the vicinity of the binding site.[2][9]

Conceptual Workflow for Developing TCIs from the Scaffold

The development of a novel TCI from the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold can be conceptualized in the following workflow:

Caption: Conceptual workflow for TCI development.

Part 1: Design and Synthesis of Covalent Probes

The initial step involves the chemical synthesis of derivatives of the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold bearing a latent electrophile. The choice of warhead is critical and should be guided by the target nucleophile (e.g., cysteine, lysine) and the desired level of reactivity.[10][11]

Commonly Employed Electrophilic Warheads:

Warhead TypeTarget Residue(s)Reactivity
AcrylamideCysteineHigh
α-FluoroacrylamideCysteineTunable
Vinyl SulfonamideCysteineModerate
ChloroacetamideCysteine, LysineHigh
NitrileCysteine (reversible)Low

Synthetic Strategy Overview:

A plausible synthetic route would involve the initial synthesis of the core (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold, followed by the introduction of a linker and the electrophilic warhead at a position that does not disrupt key binding interactions. The 2-amino group of the pyridine ring is a common site for such modifications.

Part 2: Experimental Protocols for TCI Characterization

Protocol 1: High-Throughput Screening for Covalent Activity

Objective: To rapidly identify compounds that exhibit time-dependent inhibition, a hallmark of covalent binding.[12]

Methodology: IC50 Shift Assay [13]

  • Enzyme/Target Preparation: Prepare the target protein in a suitable assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup:

    • "Time 0" Plate: Add the target protein and substrate to the assay plate. Immediately add the test compounds and initiate the reaction. Measure the initial reaction velocity.

    • "Pre-incubation" Plate: Pre-incubate the target protein with the test compounds for a defined period (e.g., 60 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction in the "Pre-incubation" plate by adding the substrate.

  • Data Acquisition: Measure the reaction progress kinetically on a plate reader.

  • Data Analysis: Calculate the IC50 values for both the "Time 0" and "Pre-incubation" conditions. A significant leftward shift in the IC50 value after pre-incubation suggests time-dependent inhibition.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

Objective: To quantify the potency of the covalent inhibitor by determining the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I).[14]

Methodology: Continuous Assay (Kitz-Wilson Plot) [15]

  • Assay Setup: In a suitable assay plate, combine the target protein, substrate, and varying concentrations of the covalent inhibitor.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and monitor the reaction progress over time. The progress curves will be non-linear for covalent inhibitors.

  • Data Analysis:

    • Fit the progress curves to a single exponential decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.

    • Plot k_obs versus the inhibitor concentration.

    • Fit the resulting data to the following hyperbolic equation to determine k_inact and K_I:

      • k_obs = k_inact * [I] / (K_I + [I])

Protocol 3: Confirmation of Covalent Modification by Mass Spectrometry

Objective: To unequivocally demonstrate the formation of a covalent adduct between the inhibitor and the target protein.[16][17]

Methodology: Intact Protein Mass Analysis [17]

  • Sample Preparation:

    • Incubate the target protein with an excess of the covalent inhibitor for a sufficient time to ensure complete reaction.

    • Prepare a control sample of the protein without the inhibitor.

  • LC-MS Analysis:

    • Desalt the protein samples using a suitable method (e.g., reverse-phase chromatography).

    • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the intact mass of the protein in both the control and inhibitor-treated samples.

    • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.[17]

Methodology: Peptide Mapping for Binding Site Identification [18]

  • Sample Preparation:

    • Follow the incubation procedure as for intact mass analysis.

    • Denature, reduce, and alkylate the protein samples.

    • Digest the proteins into peptides using a specific protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the peptide digests by LC-MS/MS.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence to identify the peptides.

    • Identify the peptide that shows a mass modification corresponding to the adducted inhibitor.

    • The fragmentation pattern in the MS/MS spectrum will pinpoint the specific amino acid residue that is covalently modified.

Protocol 4: Cellular Target Engagement Assays

Objective: To confirm that the covalent inhibitor engages its intended target in a cellular context.[19]

Methodology: Activity-Based Protein Profiling (ABPP) [20][21]

  • Cell Treatment: Treat cultured cells with the covalent inhibitor at various concentrations and for different durations. A vehicle-treated control is essential.

  • Cell Lysis: Lyse the cells to prepare a proteome lysate.

  • Probe Labeling: Add a broad-spectrum or target-class-specific covalent probe (often with an alkyne or biotin handle) to the lysates. This probe will react with the active sites of the target protein that are not occupied by the inhibitor.

  • Click Chemistry/Affinity Purification:

    • If an alkyne-tagged probe is used, perform a click reaction to attach a reporter tag (e.g., biotin).

    • Use streptavidin beads to enrich the probe-labeled proteins.

  • Proteomic Analysis:

    • Digest the enriched proteins and analyze by LC-MS/MS.

  • Data Analysis: Quantify the abundance of the target protein in the inhibitor-treated samples relative to the vehicle control. A decrease in the abundance of the target protein indicates target engagement by the inhibitor.

Part 3: Data Interpretation and Lead Optimization

A successful TCI derived from the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold will exhibit the following characteristics:

  • Time-dependent inhibition in biochemical assays.

  • A favorable kinetic profile with a high k_inact/K_I ratio.

  • Confirmed covalent modification of the target protein at the intended site, as verified by mass spectrometry.

  • Potent target engagement in cellular assays.

  • High selectivity with minimal off-target interactions.

The data generated from the described protocols will guide the iterative process of lead optimization. Structure-activity relationship (SAR) studies can be performed by synthesizing and testing a library of analogs with different warheads, linkers, and modifications to the core scaffold to improve potency, selectivity, and pharmacokinetic properties.[22]

Conclusion

The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold represents a valuable starting point for the rational design of novel targeted covalent inhibitors. By leveraging its favorable binding properties and strategically introducing electrophilic warheads, researchers can develop potent and selective probes and potential therapeutic candidates. The comprehensive suite of protocols outlined in this document provides a robust framework for the characterization and validation of these next-generation covalent modifiers.

References

  • Advanced approaches of developing targeted covalent drugs. RSC Med. Chem., 2021, 12, 1799-1813. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 2022, 2, 10, 2226–2248. [Link]

  • Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube, 2022. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Med Chem., 2011, 3(14): 1771–1791. [Link]

  • Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube, 2021. [Link]

  • Kinetic characterisation of covalent inhibitors on the PHERAstar. YouTube, 2018. [Link]

  • Recent advances in the development of covalent inhibitors. RSC Med. Chem., 2021, 12, 837-850. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. ACS Med. Chem. Lett., 2021, 12, 4, 608–615. [Link]

  • From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent, 2023. [Link]

  • Emerging strategies in covalent inhibition. YouTube, 2021. [Link]

  • Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. PubMed, 2021. [Link]

  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. J. Med. Chem., 2022, 65, 19, 12694–12713. [Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nat. Protoc., 2018, 13, 2697–2719. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Med. Chem., 2021, 12, 10, 1699–1708. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Med. Chem., 2022, 13, 11, 1303–1316. [Link]

  • Kinetic mechanisms of covalent inhibition. ResearchGate, 2022. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. Expert Opin Drug Discov., 2022, 17(5):523-539. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. J. Am. Soc. Mass Spectrom., 2023, 34, 4, 622–631. [Link]

  • A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. ACS Pharmacol. Transl. Sci., 2021, 4, 4, 1421–1428. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 2021, 26(21), 6667. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. ResearchGate, 2022. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. J. Chem. Theory Comput., 2022, 18, 10, 6384–6397. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv, 2023. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv, 2022. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 2022, 27(19), 6296. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. PubMed, 2022. [Link]

  • Size-Dependent Target Engagement of Covalent Probes. J. Med. Chem., 2021, 64, 18, 13734–13745. [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate, 2018. [Link]

  • Covalent labeling and mass spectrometry reveal subtle higher order structural changes for antibody therapeutics. mAbs, 2020, 12:1. [Link]

  • Electrophilic warheads in covalent drug discovery: an overview. Semantic Scholar, 2022. [Link]

  • Piperidin-4-yl(pyrrolidin-1-yl)methanone. PubChem. [Link]

  • Investigation of Covalent Warheads in the Design of 2‑Aminopyrimidine-based FGFR4 Inhibitors. Figshare, 2021. [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods Mol Biol., 2017, 1574, 119-130. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate, 2019. [Link]

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorg. Med. Chem., 2023, 82, 117226. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Development of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and Analogs as Novel Therapeutic Agents

Introduction: The Therapeutic Potential of Aminopyridine-Pyrrolidine Scaffolds The convergence of the 2-aminopyridine moiety and a pyrrolidine ring within a single molecular entity, exemplified by (2-Aminopyridin-4-yl)(p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Aminopyridine-Pyrrolidine Scaffolds

The convergence of the 2-aminopyridine moiety and a pyrrolidine ring within a single molecular entity, exemplified by (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, presents a compelling scaffold for drug discovery. The 2-aminopyridine core is a well-established pharmacophore found in numerous biologically active compounds, including inhibitors of nitric oxide synthases (NOS), which are implicated in various neurological and inflammatory disorders.[1][2] The pyrrolidine ring, a versatile saturated heterocycle, is a common feature in over 60 FDA-approved drugs, often contributing to improved physicochemical properties and serving as a key interaction motif with biological targets.[3][4]

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and its analogs. Furthermore, it outlines a strategic approach to patent analysis to navigate the intellectual property landscape surrounding this promising chemical space.

I. Synthesis and Characterization

A robust and scalable synthetic route is paramount for the exploration of this chemical series. The following protocol outlines a general and efficient method for the synthesis of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, which can be adapted for the creation of a diverse analog library.

Protocol 1: Synthesis of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

1. Synthesis of (2-Amino-pyridin-4-yl)-methanol:

  • Reaction: A solution of methyl 2-aminoisonicotinate (1 equivalent) in anhydrous tetrahydrofuran (THF) is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Reflux: The reaction mixture is heated to reflux for 3 hours.[5]

  • Work-up: After cooling, the reaction is carefully quenched with water, and the resulting precipitate is removed by filtration. The filtrate is concentrated under reduced pressure.[5]

  • Purification: The crude product is recrystallized from a suitable solvent like benzene to yield (2-Amino-pyridin-4-yl)-methanol.[5]

2. Oxidation to 2-Amino-pyridine-4-carbaldehyde:

  • Reagents: The synthesized (2-Amino-pyridin-4-yl)-methanol is oxidized to the corresponding aldehyde using a mild oxidizing agent such as manganese dioxide (MnO2) in a suitable solvent like dichloromethane (DCM) or chloroform.

  • Procedure: The alcohol is stirred with an excess of MnO2 at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Purification: The MnO2 is removed by filtration, and the solvent is evaporated to yield the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

3. Reductive Amination with Pyrrolidine:

  • Reaction: 2-Amino-pyridine-4-carbaldehyde (1 equivalent) and pyrrolidine (1.2 equivalents) are dissolved in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Reducing Agent: A reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) is added portion-wise to the stirred solution.

  • Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the aldehyde.

  • Work-up and Purification: The reaction is quenched, and the product is extracted. Purification by column chromatography on silica gel will afford the desired (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

Characterization Workflow

A comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds.

cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Elemental Analysis) Structure->Purity

Caption: Workflow for Synthesis and Characterization.

Table 1: Analytical Techniques for Compound Characterization

Technique Purpose Typical Parameters
¹H and ¹³C NMR Structural elucidation and confirmation.[6]400-600 MHz, in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Mass Spectrometry (MS) Determination of molecular weight.[7]Electrospray ionization (ESI) is a common technique.
High-Performance Liquid Chromatography (HPLC) Purity assessment.[1][8]C18 column, with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid. UV detection at an appropriate wavelength.
Elemental Analysis Confirmation of elemental composition.[6]Provides the percentage of C, H, and N.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.[6]Analysis of characteristic vibrational frequencies.

II. Biological Evaluation: A Tiered Screening Approach

Given the therapeutic potential of related aminopyridine and pyrrolidine structures, a tiered screening approach is recommended to efficiently identify promising biological activities.

cluster_screening Biological Screening Cascade Tier1 Tier 1: Broad Primary Screening (e.g., Kinase Panel, GPCR Panel) Tier2 Tier 2: Hit Confirmation & Dose-Response (IC50/EC50 Determination) Tier1->Tier2 Identified Hits Tier3 Tier 3: Secondary & Cellular Assays (e.g., Target Engagement, Functional Assays) Tier2->Tier3 Confirmed Hits Tier4 Tier 4: In Vivo Proof-of-Concept (Animal Models of Disease) Tier3->Tier4 Lead Candidates

Caption: Tiered approach for biological screening.

Potential Therapeutic Targets

Based on the structural motifs, potential therapeutic areas for this class of compounds include:

  • Neurodegenerative Diseases: As inhibitors of neuronal nitric oxide synthase (nNOS).[2]

  • Inflammatory Diseases: Targeting inducible nitric oxide synthase (iNOS).[1]

  • Oncology: As kinase inhibitors.[9]

  • Central Nervous System Disorders: Modulating neurotransmitter transporters.[10]

III. Patent Landscape Analysis: A Strategic Imperative

A thorough patent analysis is crucial to understand the competitive landscape and to identify opportunities for innovation.

Key Steps in Patent Analysis
  • Initial Search: Conduct broad searches in patent databases (e.g., Google Patents, Espacenet, USPTO) using keywords such as "2-aminopyridine derivatives," "pyrrolidine compounds," and relevant therapeutic areas.[9][11][12]

  • Structure-Based Searching: Utilize chemical structure search tools to identify patents claiming structurally similar compounds.

  • Competitor Analysis: Identify key players in the field and analyze their patent portfolios to understand their research and development focus.

  • Freedom-to-Operate (FTO) Analysis: Assess whether the planned research and development activities infringe on existing patents.

  • White Space Analysis: Identify areas within the chemical and therapeutic space that are not heavily patented, representing opportunities for new intellectual property.

cluster_patent Patent Analysis Workflow Search Keyword & Structure Searches Analysis Competitor & FTO Analysis Search->Analysis Strategy IP Strategy Development Analysis->Strategy Filing Patent Filing Strategy->Filing

Caption: A streamlined patent analysis workflow.

Building a Strong Patent Portfolio

For small molecule drugs, a robust patent strategy often involves a multi-layered approach.[13][14] This includes:

  • Composition of Matter Claims: Protecting the core chemical structure.

  • Method of Use Claims: Covering the use of the compound to treat specific diseases.

  • Formulation Claims: Protecting specific drug formulations.

  • Process Claims: Covering the synthetic method.

Early and strategic patent filing is crucial in the competitive pharmaceutical landscape.[15]

Conclusion

The (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone scaffold represents a promising starting point for the development of novel therapeutics. A systematic approach encompassing efficient synthesis, thorough characterization, tiered biological screening, and strategic patent analysis will be instrumental in unlocking the full potential of this chemical class. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this exciting area of medicinal chemistry.

References

  • Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Available at: [Link]

  • Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, H., et al. (2015). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]

  • Askar, F. W., et al. (2013). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry. Available at: [Link]

  • N/A. (2018). Biological activity pyridin-2-ones & pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Sagan, J., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Le Sun Pharmaceuticals Limited. (2016). 4-(THIAZOL-5-YL)PYRIMIDIN-2-AMINE DERIVATIVES AS THERAPEUTIC COMPOUNDS. European Patent Office. Available at: [Link]

  • N/A. (2025). Patenting Strategies for Small Molecule Drugs to Maximize ROI and Market Exclusivity. Drug Hunter. Available at: [Link]

  • Berne, A., & Watkins, L. (2025). Patenting Strategies for Small Molecule Drugs. YouTube. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]

  • Vacher, B., et al. (2004). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Memedovich, A., et al. (2025). Predicting patent challenges for small-molecule drugs: A cross-sectional study. PLOS Medicine. Available at: [Link]

  • Taslimi, P., et al. (2019). Novel 2-aminopyridine liganded Pd(II) N-heterocyclic carbene complexes: Synthesis, characterization, crystal structure and bioactivity properties. Bioorganic Chemistry. Available at: [Link]

  • Bayer AG, & Bayer Pharma AG. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.
  • N/A. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Available at: [Link]

  • N/A. (2025). Practical Guide to Claiming Small Molecules with Functional Language. Wolf Greenfield. Available at: [Link]

  • Rubino, K. (2019). Patent Strategies for Small Molecule Drugs versus Biological Drugs. Caldwell Law. Available at: [Link]

  • N/A. (2018). 2-Aminopyridine as a standard for low-wavelength spectrofluorimetry. The Journal of Physical Chemistry. Available at: [Link]

  • N/A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • N/A. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses. Google Patents.
  • N/A. (2025). Structure and property based design of factor Xa inhibitors: Pyrrolidin-2-ones with aminoindane and phenylpyrrolidine P4 motifs. ResearchGate. Available at: [Link]

  • N/A. (2022). Substituted pyridine derivatives as SARM1 inhibitors. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproducts in the amidation of 2-aminopyridine-4-carboxylic acid

Welcome to the technical support center for the amidation of 2-aminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amidation of 2-aminopyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial reaction. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize byproduct formation and maximize your yield of high-purity N-substituted 2-aminoisonicotinamides.

Introduction: The Challenge of Amidating 2-Aminopyridine-4-carboxylic Acid

2-Aminopyridine-4-carboxylic acid is a valuable building block in medicinal chemistry. However, its amidation is often plagued by low yields and the formation of stubborn byproducts. The primary challenge stems from the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen deactivates the exocyclic 2-amino group, rendering it a poor nucleophile. This low nucleophilicity makes the desired amide bond formation slow and susceptible to competing side reactions.

This guide will dissect the common issues encountered during this reaction and provide scientifically-grounded solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the amidation of 2-aminopyridine-4-carboxylic acid.

FAQ 1: My reaction is sluggish or shows no conversion to the desired amide. What is the likely cause and how can I fix it?

Answer:

The most probable cause is the low nucleophilicity of the 2-amino group on the pyridine ring. Standard peptide coupling reagents like HATU, HBTU, and even EDC/HOBt may not be sufficiently reactive to promote the reaction efficiently.[1]

Troubleshooting Steps:

  • Choice of Coupling Reagent: Switch to a more potent coupling reagent. Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective for coupling sterically hindered or electron-deficient amines.[1]

  • Activation Method: Consider alternative activation strategies:

    • Acyl Fluoride Formation: Convert the carboxylic acid to its corresponding acyl fluoride in situ. Acyl fluorides are highly reactive and can couple with weakly nucleophilic amines. Reagents like XtalFluor-E can be employed for this purpose, though care must be taken to avoid side products from the reagent itself.

    • Mixed Anhydride Method: Formation of a mixed anhydride using reagents like isobutyl chloroformate can create a sufficiently activated carboxylic acid derivative. This method is rapid but requires careful temperature control to avoid side reactions.[2]

  • Addition of a Catalyst: The use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.[1][3] However, use it in catalytic amounts (0.1-0.2 equivalents) as excess DMAP can lead to side reactions and purification challenges.

  • Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.

    • Temperature: While starting the reaction at 0°C is standard practice to minimize side reactions, a gradual increase to room temperature or even gentle heating (40-50°C) may be necessary to drive the reaction to completion, especially with less reactive amines. Monitor the reaction closely by LC-MS to avoid decomposition.

FAQ 2: I am observing a significant byproduct with a mass corresponding to the starting material plus the carbodiimide. What is this and how can I prevent it?

Answer:

This byproduct is likely an N-acylurea , formed by the rearrangement of the O-acylisourea intermediate. This is a common side reaction when using carbodiimide coupling reagents like EDC or DCC, especially when the nucleophile (the amine) is weak and reacts slowly.[4][5]

Byproduct Formation Pathway:

Caption: Competing pathways of the O-acylisourea intermediate.

Prevention Strategies:

  • Use of Additives: Always use an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® with your carbodiimide. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with the amine.[1]

  • Alternative Coupling Reagents: Switch to phosphonium or uronium-based coupling reagents (e.g., PyBOP, HATU, COMU) which do not proceed through an O-acylisourea intermediate and thus avoid N-acylurea formation.[1]

  • Reaction Stoichiometry and Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and additive for a short period (5-10 minutes) before adding the amine can sometimes favor the desired reaction.

FAQ 3: My LC-MS analysis shows a peak with a mass of 274.08, which is double the mass of my starting material minus two hydrogens. What could this be?

Answer:

This peak likely corresponds to a dimeric byproduct of 2-aminopyridine-4-carboxylic acid. This can occur through the formation of an amide bond between two molecules of the starting material, where the amino group of one molecule attacks the activated carboxylic acid of another. This is more likely to happen if the intended amine nucleophile is not reactive enough or is present in a substoichiometric amount.

Proposed Dimerization Pathway:

Dimerization Monomer1 2-Aminopyridine-4-carboxylic Acid (Activated) Dimer Dimer Byproduct (M.W. = 274.08) Monomer1->Dimer Nucleophilic attack by amino group of Monomer 2 Monomer2 2-Aminopyridine-4-carboxylic Acid Monomer2->Dimer

Caption: Dimerization of 2-aminopyridine-4-carboxylic acid.

Mitigation Strategies:

  • Control Stoichiometry: Ensure that the amine you are coupling is present in at least a stoichiometric amount (1.0 to 1.2 equivalents).

  • Order of Addition: Add the amine to the reaction mixture before or concurrently with the coupling reagent to ensure it is available to react with the activated carboxylic acid.

  • Slow Addition: If you are forming the acid chloride or another highly reactive intermediate, consider adding it slowly to a solution of the amine to maintain a low concentration of the activated species and favor the intermolecular reaction with the desired amine over self-condensation.

FAQ 4: I am concerned about potential acylation at the pyridine nitrogen. Is this a common issue?

Answer:

While acylation of the pyridine nitrogen to form an acylpyridinium salt is a possibility, it is generally a reversible process, and the acyl group is readily transferred to a more nucleophilic species. With the 2-amino group being a stronger nucleophile (albeit a weak one) than the pyridine nitrogen, acylation at the exocyclic amine is thermodynamically favored. However, the formation of the N-acylpyridinium salt can be a competing, non-productive pathway that consumes the activated acid.

Troubleshooting Considerations:

  • The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) , is recommended over pyridine or other nucleophilic bases when activating the carboxylic acid to avoid competition for the acylating agent.

  • If you suspect pyridine nitrogen acylation is a significant issue, consider using a coupling reagent that is less likely to generate highly reactive, indiscriminate acylating agents.

Experimental Protocols

Here are detailed protocols for the amidation of 2-aminopyridine-4-carboxylic acid using different coupling strategies.

Protocol 1: Amidation using EDC/HOBt with DMAP as a catalyst

This protocol is a good starting point but may require optimization depending on the amine.

Materials:

  • 2-Aminopyridine-4-carboxylic acid

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DMAP (0.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 2-aminopyridine-4-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using PyBOP

This protocol is recommended for less reactive amines.

Materials:

  • 2-Aminopyridine-4-carboxylic acid

  • Amine (1.1 eq)

  • PyBOP (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve 2-aminopyridine-4-carboxylic acid (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Work-up and purification are similar to Protocol 1.

Data Presentation: Recommended Reagent Stoichiometry

ReagentStoichiometry (eq)Notes
2-Aminopyridine-4-carboxylic acid1.0
Amine1.0 - 1.2Using a slight excess can help drive the reaction to completion.
Coupling Reagent (EDC, PyBOP, etc.)1.1 - 1.5An excess ensures complete activation of the carboxylic acid.
Additive (HOBt, OxymaPure®)1.1 - 1.5Used in conjunction with carbodiimides.
Base (DIPEA)2.0 - 3.0A non-nucleophilic base is crucial.
Catalyst (DMAP)0.1 - 0.2Use catalytically to avoid side reactions.

Visualization of Key Reaction Pathways

Amidation_Pathways cluster_main Amidation of 2-Aminopyridine-4-carboxylic Acid cluster_activation Carboxylic Acid Activation Start 2-Aminopyridine-4-carboxylic Acid + Amine EDC_HOBt EDC/HOBt Start->EDC_HOBt PyBOP PyBOP Start->PyBOP Acyl_Fluoride Acyl Fluoride Formation Start->Acyl_Fluoride Activated_Acid Activated Carboxylic Acid Intermediate EDC_HOBt->Activated_Acid PyBOP->Activated_Acid Acyl_Fluoride->Activated_Acid Desired_Product Desired N-Substituted 2-Aminoisonicotinamide Activated_Acid->Desired_Product Successful Coupling Byproducts Byproducts (N-Acylurea, Dimer, etc.) Activated_Acid->Byproducts Side Reactions

Caption: Overview of amidation pathways and potential outcomes.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC. [Link]

  • The dimerization of Δ1-piperidine-2-carboxylic acid. PMC. [Link]

  • 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. ResearchGate. [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. [Link]

  • Dimer formation drives the activation of the cell death protease caspase 9. PubMed. [Link]

  • LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • 1H-NMR and 13C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Carbodiimides and Additives. Aapptec. [Link]

Sources

Optimization

Assessing and mitigating off-target effects of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

A Guide to Assessing and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals. Welcome to the technical support center for researchers working with (2-Aminopyridin-4-yl)(pyrrolidi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Assessing and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals.

Welcome to the technical support center for researchers working with (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you proactively assess and mitigate potential off-target effects of this compound. As you navigate the complexities of drug discovery, ensuring the specificity of your small molecule is paramount for both efficacy and safety. This resource is designed to equip you with the scientific rationale and practical methodologies to confidently characterize the selectivity profile of your compound.

Introduction: The Imperative of Selectivity Profiling

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a novel compound with potential therapeutic applications. As with any small molecule inhibitor, understanding its interaction with the entire proteome, not just the intended target, is a critical step in its development. Off-target interactions can lead to unexpected toxicities or confound experimental results, ultimately leading to late-stage failures in the drug development pipeline.[1][2] A proactive and comprehensive off-target assessment strategy is therefore not just recommended but essential.

This guide will walk you through a tiered approach to de-risking your compound, from initial computational predictions to detailed cellular and in vivo validation.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the investigation of a new chemical entity like (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.

Q1: I have just synthesized (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. What is the very first step I should take to predict potential off-target liabilities?

A1: The most cost-effective and rapid initial step is to use in silico predictive models.[3][4] These computational tools leverage vast databases of known compound-target interactions and protein structures to predict potential off-target binding based on the chemical structure of your molecule.[5] This approach can help you build an early "liability profile" and prioritize which off-targets to investigate experimentally.

Q2: My in silico analysis predicted several potential off-target kinases. What is the best way to experimentally validate these predictions?

A2: A broad in vitro kinase panel screening is the gold standard for validating predicted kinase off-targets.[6][7][8] These services screen your compound against hundreds of kinases at a fixed concentration (e.g., 1 µM) to identify any significant inhibitory activity. This provides a broad overview of your compound's kinome-wide selectivity.

Q3: The kinase screen showed that my compound inhibits a few off-target kinases with moderate potency. What are my next steps?

A3: Once you have identified specific off-target kinases, the next step is to determine the functional consequences of this inhibition in a cellular context. You should:

  • Determine the IC50 values for the off-target kinases to understand the potency of inhibition.

  • Investigate downstream signaling pathways of the off-target kinases in relevant cell lines.[9] Use techniques like Western blotting to see if your compound affects the phosphorylation of known substrates of the off-target kinase.[10]

  • Perform cellular phenotypic assays to see if inhibiting the off-target kinase leads to unintended cellular effects, such as cytotoxicity or changes in proliferation.

Q4: How can I confirm that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is engaging its intended target in live cells?

A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a physiological setting.[11][12][13][14][15] This method is based on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates or intact cells treated with your compound and measuring the amount of soluble target protein at different temperatures, you can determine if your compound is binding to its intended target.[11]

Q5: I am concerned about potential cardiotoxicity, specifically hERG inhibition. How should I assess this?

A5: hERG inhibition is a critical safety liability to assess for any new chemical entity.[16] An in vitro hERG patch-clamp assay is the definitive method for evaluating this. This should be part of a broader safety pharmacology panel that also assesses other key ion channels and receptors known to be involved in adverse drug reactions.[17][18][19][20]

Troubleshooting Guides

This section provides practical advice for common issues encountered during off-target assessment.

Problem 1: Discrepancy between in silico predictions and experimental results.
  • In silico tools predicted off-target interactions that were not confirmed in my in vitro assays.

    • Causality: Computational models are predictive and not always perfectly accurate. They are based on existing data and algorithms that may not fully capture the complexity of protein-ligand interactions.

    • Solution: Prioritize the experimental data. The in vitro results provide a more direct measure of interaction. Use the in silico data as a guide for initial screening, but not as a definitive confirmation of off-target binding.

  • In vitro assays identified off-targets not predicted by my computational screen.

    • Causality: The predictive power of in silico models is limited by the data they were trained on. Novel or less-studied targets may not be well-represented.

    • Solution: This highlights the importance of broad, unbiased experimental screening. The newly identified off-targets should be further characterized to understand their potential clinical relevance.

Problem 2: My compound shows activity against multiple targets in a broad panel screen.
  • How do I determine which off-targets are most relevant?

    • Causality: Many small molecules exhibit some degree of polypharmacology. The key is to differentiate between interactions that are likely to be clinically relevant and those that are not.

    • Solution:

      • Prioritize by Potency: Focus on off-targets that are inhibited with a potency close to that of your primary target.

      • Consider Therapeutic Window: Evaluate the concentration at which off-target effects are observed relative to the concentration required for on-target efficacy. A large therapeutic window suggests a lower risk of off-target effects at therapeutic doses.

      • Assess Physiological Relevance: Investigate the known physiological roles of the off-target proteins. Inhibition of some targets may be benign, while others could lead to serious adverse effects.

Problem 3: Difficulty in mitigating a known off-target effect through chemical modification.
  • I've made several analogs of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, but I can't seem to separate the on-target and off-target activity.

    • Causality: The binding sites of the on-target and off-target proteins may be highly similar, making it challenging to achieve selectivity through structural modifications alone.

    • Solution:

      • Structural Biology: If possible, obtain crystal structures of your compound bound to both the on-target and off-target proteins. This can reveal subtle differences in the binding pockets that can be exploited for rational drug design.

      • Alternative Scaffolds: It may be necessary to explore completely different chemical scaffolds that have a different intrinsic selectivity profile.

      • Targeted Delivery: Consider strategies to increase the concentration of your compound at the site of action, thereby reducing the systemic exposure that could lead to off-target effects.

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments in assessing and mitigating off-target effects.

Workflow for Off-Target Liability Assessment

The following diagram illustrates a tiered approach to identifying and characterizing off-target effects.

OffTargetWorkflow A Step 1: In Silico Prediction - Chemical similarity searches - Pharmacophore modeling - Docking simulations B Step 2: Broad In Vitro Screening - Kinome-wide panels - Safety pharmacology panels (e.g., Eurofins, Charles River) - Cell microarray screening A->B Guide experimental design C Step 3: Hit Validation & Potency Determination - IC50/EC50 determination for identified off-targets - Orthogonal binding assays B->C Identify potential off-targets D Step 4: Cellular Target Engagement & Functional Assays - Cellular Thermal Shift Assay (CETSA) - Downstream signaling analysis (Western Blot) - Phenotypic assays (e.g., cytotoxicity, proliferation) C->D Confirm and quantify off-target activity E Step 5: In Vivo Assessment - Animal models of toxicity - Pharmacokinetic/Pharmacodynamic (PK/PD) modeling D->E Assess physiological relevance F Decision Point: Proceed, Optimize, or Terminate? E->F

Caption: A tiered workflow for systematic off-target assessment.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines the steps to confirm that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone binds to its intended target in a cellular environment.[11][12][13][14][15]

Materials:

  • Cell line expressing the target protein

  • (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with varying concentrations of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone or DMSO for a predetermined time.

  • Cell Lysis:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Heat Treatment:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Analyze the amount of soluble target protein in the supernatant using a suitable method like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

This diagram illustrates how off-target kinase inhibition can affect cellular signaling.

SignalingPathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway A On-Target Kinase B Substrate 1 A->B Phosphorylation C Desired Cellular Response B->C D Off-Target Kinase E Substrate 2 D->E Phosphorylation F Unintended Cellular Effect E->F Compound (2-Aminopyridin-4-yl) (pyrrolidin-1-yl)methanone Compound->A Inhibition (intended) Compound->D Inhibition (unintended)

Sources

Troubleshooting

Optimizing coupling reaction conditions for aminopyridine and pyrrolidine moieties

Welcome to the technical support center for optimizing coupling reactions between aminopyridine and pyrrolidine moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions between aminopyridine and pyrrolidine moieties. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial C-N bond-forming reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to identifying the cause and implementing a solution.

Low to No Product Formation

Question: I am not seeing any formation of my desired coupled product, or the yield is extremely low. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue that can stem from several factors, from catalyst deactivation to poor substrate solubility. Let's break down the potential culprits and how to address them systematically.

A. Catalyst System Inactivity:

  • Cause: The palladium or copper catalyst may not be in its active form. For instance, Pd(II) precursors require reduction to the active Pd(0) species.[1][2] This initial step can be inefficient. Catalyst deactivation can also occur during the reaction.[3][4]

  • Solution:

    • Use a Pre-catalyst: Employing a commercially available palladium pre-catalyst can bypass the often-tricky in situ reduction step, leading to more consistent results.[1]

    • Ligand Choice: The ligand is critical for stabilizing the metal center and facilitating the catalytic cycle. For challenging substrates like heteroaryl amines, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like BrettPhos) are often necessary for Buchwald-Hartwig reactions.[2] For Ullmann couplings, ligands like N-methylglycine can improve reaction rates and reduce catalyst deactivation.[5]

    • Inert Atmosphere: Both Pd(0) and Cu(I) catalysts are sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

B. Sub-optimal Reaction Conditions:

  • Cause: The chosen base, solvent, or temperature may not be suitable for your specific substrates.

  • Solution:

    • Base Selection: Strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, but can cause decomposition of sensitive substrates.[1] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer milder alternatives and can be beneficial due to their solubility in common organic solvents.[1][5] The particle size of inorganic bases can also impact the reaction; grinding the base before use can be beneficial.[1]

    • Solvent Screening: Substrate solubility is paramount for a successful reaction.[1] If your starting materials are not fully dissolved, the reaction will be sluggish. Ethereal solvents (e.g., dioxane, THF) and aromatic solvents (e.g., toluene) are commonly used.[1] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[1]

    • Temperature Optimization: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition and side product formation. If you suspect thermal instability, try running the reaction at a lower temperature for a longer period.

C. Issues with Starting Materials:

  • Cause: The quality of your aminopyridine, pyrrolidine, or aryl halide is crucial. Impurities can poison the catalyst.

  • Solution:

    • Purity Check: Ensure the purity of your starting materials using techniques like NMR or LC-MS.

    • Substrate Reactivity: Aminopyridines can be challenging nucleophiles.[1] The electronic properties of your specific aminopyridine (electron-donating or -withdrawing groups) will influence its reactivity.

Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of side products. What are these and how can I minimize them?

Answer: Side product formation is a clear indicator that your reaction conditions are promoting undesired pathways. Identifying the side products is the first step to mitigating their formation.

A. Homocoupling of the Aryl Halide:

  • Cause: This occurs when two molecules of your aryl halide couple to form a biaryl species. It's often promoted by the presence of oxygen.

  • Solution:

    • Rigorous Degassing: Ensure your solvent and reaction vessel are properly purged of air.

    • Optimize Ligand/Metal Ratio: An inappropriate ratio can lead to catalyst species that favor homocoupling.

B. Reduction of the Aryl Halide (Hydrodehalogenation):

  • Cause: The aryl halide is reduced to the corresponding arene. This can be caused by β-hydride elimination from certain intermediates in the catalytic cycle.

  • Solution:

    • Ligand Choice: Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination by preventing an open coordination site on the metal.[6]

    • Choice of Base: Some bases can act as hydride sources, leading to this side reaction.

C. Diarylation of the Amine:

  • Cause: In the case of primary aminopyridines, a second arylation can occur on the newly formed secondary amine.

  • Solution:

    • Stoichiometry Control: Use a slight excess of the amine relative to the aryl halide.

    • Sterically Hindered Ligands: Employing bulky ligands can sterically disfavor the coupling of the bulkier secondary amine product.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader, more conceptual questions about setting up and optimizing your coupling reactions.

Q1: Which coupling method should I choose: Buchwald-Hartwig, Ullmann, or Reductive Amination?

A1: The choice of method depends on your specific substrates and desired functional group tolerance.

  • Buchwald-Hartwig Amination: This is a highly versatile and widely used palladium-catalyzed method for forming C-N bonds.[2][7] It generally has a broad substrate scope and functional group tolerance. It is often the first choice for coupling aryl halides with amines.

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann coupling is a classical method that has seen a resurgence with the development of new ligand systems.[8] It can be advantageous for certain substrates and is sometimes more cost-effective than palladium-based methods. Modern protocols often allow for milder reaction conditions than the harsh, high-temperature conditions of the original reaction.[5][9]

  • Reductive Amination: This method is fundamentally different as it involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ. This is not a direct coupling of an aminopyridine to an aryl halide, but rather a method to form alkylated amines. It is particularly useful when you want to introduce an alkyl group (from the corresponding aldehyde or ketone) onto the nitrogen of your aminopyridine.[10][11]

Q2: How do I select the right ligand for my Buchwald-Hartwig reaction?

A2: Ligand selection is crucial for a successful Buchwald-Hartwig reaction. The "best" ligand depends on the nature of both the amine and the aryl halide.

  • For primary amines: Ligands like BrettPhos are specifically designed for coupling primary amines and offer good selectivity.[2]

  • For secondary amines (like pyrrolidine): A variety of bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos) are often effective.

  • For challenging substrates (e.g., electron-poor aryl halides or heteroaryl amines): More specialized, sterically hindered ligands are often required to promote efficient oxidative addition and reductive elimination.[1]

A good starting point is to consult the literature for similar substrate pairings. If no direct precedent exists, screening a small panel of common Buchwald ligands is a practical approach.

Q3: What are the key parameters to consider when setting up a reaction screen for optimization?

A3: A systematic approach is key. A Design of Experiments (DoE) approach can be powerful, but a simpler method is to vary one parameter at a time or use a small array.

ParameterVariables to ScreenRationale
Catalyst System Different Pd pre-catalysts, various ligands (e.g., XPhos, SPhos, BrettPhos)The catalyst-ligand combination is the heart of the reaction and highly substrate-dependent.
Base NaOtBu, LHMDS (strong, non-nucleophilic); K₃PO₄, Cs₂CO₃ (weaker, inorganic)The base facilitates the deprotonation of the amine and plays a role in the catalytic cycle. Its strength and solubility are critical.[1]
Solvent Toluene, Dioxane, THF, t-Amyl alcoholSolubility of all components is essential. The solvent also influences the reaction temperature and can coordinate to the metal center.[1]
Temperature Room Temperature, 60 °C, 80 °C, 100 °CBalances reaction rate against potential decomposition of substrates, products, or the catalyst.

Q4: I'm attempting a reductive amination with a 2-aminopyridine, but the reaction is very slow. Why?

A4: 2-Aminopyridines can be notoriously unreactive in reductive aminations.[12] This is often due to the reduced nucleophilicity of the amino group because of the electron-withdrawing nature of the pyridine ring.

  • Imine Formation is Key: The bottleneck is often the initial formation of the imine.[12]

  • Troubleshooting Steps:

    • Lewis Acid Catalysis: Add a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) to activate the ketone or aldehyde carbonyl group towards nucleophilic attack.[12][13]

    • Dehydration: Imine formation produces water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium towards the imine.[12]

    • pH Control: Imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal to activate the carbonyl without fully protonating the amine nucleophile.[10]

    • Monitor Imine Formation: Before adding the reducing agent, try to confirm imine formation by a technique like NMR or LC-MS if the imine is stable enough to be observed.[12]

Section 3: Visualized Workflows and Protocols

General Workflow for Coupling Reaction Optimization

This diagram outlines a logical flow for developing and optimizing your coupling reaction.

G cluster_0 Phase 1: Feasibility & Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Scale-Up A Literature Search for Precedent B Select Initial Conditions (Catalyst, Ligand, Base, Solvent) A->B C Run Small-Scale Test Reaction B->C D Analyze Results (LC-MS, TLC) - Any Product? - Side Products? C->D E No Product: - Screen Catalysts/Ligands - Check Reagent Quality - Verify Inert Atmosphere D->E No F Low Yield/Side Products: - Screen Bases (Strong vs. Weak) - Screen Solvents - Vary Temperature D->F Yes E->C Re-test G Optimize Reactant Ratios & Catalyst Loading F->G H Confirm Optimized Conditions G->H I Scale Reaction to Desired Quantity H->I J Purify Product & Characterize I->J

Caption: A systematic workflow for optimizing coupling reactions.

Decision Tree for Troubleshooting Low Yield

Use this diagram to diagnose the cause of low reaction yields.

G Start Low Yield Observed SM_Consumed Is Starting Material Consumed? Start->SM_Consumed Inactive_Catalyst Potential Cause: Inactive Catalyst System SM_Consumed->Inactive_Catalyst No Side_Products Are significant side products formed? SM_Consumed->Side_Products Yes Sol_1 Action: 1. Use a pre-catalyst. 2. Screen different ligands. 3. Ensure inert atmosphere. Inactive_Catalyst->Sol_1 Suboptimal_Cond Potential Cause: Sub-optimal Conditions Side_Products->Suboptimal_Cond Yes Solubility_Issue Potential Cause: Poor Solubility / Stalled Reaction Side_Products->Solubility_Issue No Sol_2 Action: 1. Screen different bases. 2. Screen solvents. 3. Lower reaction temperature. Suboptimal_Cond->Sol_2 Sol_3 Action: 1. Screen solvents for better solubility. 2. Check stirring efficiency. Solubility_Issue->Sol_3

Caption: A decision tree for troubleshooting low-yield reactions.

Section 4: Experimental Protocols

Protocol 4.1: General Procedure for Buchwald-Hartwig Amination Screening

This protocol provides a starting point for screening conditions for the coupling of an aminopyridine with an aryl halide.

  • Preparation of the Reaction Vessel: To an oven-dried vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., 2 mol%) and the ligand (e.g., 4 mol%).

  • Addition of Reagents: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 equiv), the aminopyridine or pyrrolidine derivative (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 4.2: General Procedure for Ullmann-type Amination

This protocol is a starting point for a modern Ullmann coupling.

  • Preparation of the Reaction Vessel: To a vial with a stir bar, add CuI (e.g., 10 mol%), the ligand (e.g., N-methylglycine, 20 mol%), the aryl halide (1.0 equiv), the aminopyridine or pyrrolidine (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[5]

  • Solvent Addition: Add the solvent (e.g., DMSO or dioxane) to the vial.[5]

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Workup: Cool the reaction mixture, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

References

  • Whittaker, A. M., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Malone, C. S., et al. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Retrieved from [Link]

  • American Chemical Society. (n.d.). Organic Letters Current Issue. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Uranic, B., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. Retrieved from [Link]

  • Chemistry Channel. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pyrrolidine synthesis via ring contraction of pyridines. PMC. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Retrieved from [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. RSC Publishing. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • ACS Omega. (2023). Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (2025). Convenient copper-mediated Chan-Lam coupling of 2-aminopyridine: Facile synthesis of N-arylpyridin-2-amines | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Design, synthesis and characterization of new azoflavone derivatives through diazotisation - coupling reactions of aromatic amines (sulfanilic acid, 2-amino pyridine). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table. Retrieved from [Link]

  • ResearchGate. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Retrieved from [Link]

  • MDPI. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. PMC. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and 4-Aminopyridine as Voltage-Gated Potassium Channel Modulators

This guide provides a detailed comparison of the well-characterized voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP), and the novel compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. Due to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the well-characterized voltage-gated potassium (Kv) channel blocker, 4-aminopyridine (4-AP), and the novel compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone. Due to the absence of published data on (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, this document will first establish a baseline by detailing the known potency and mechanism of action of 4-AP. Subsequently, it will present a structural analysis of the novel compound and propose a comprehensive experimental workflow to determine its potency, thereby enabling a direct and robust comparison.

Introduction to the Compounds

4-Aminopyridine (4-AP) is a non-selective blocker of voltage-gated potassium channels and is a valuable tool in neuroscience research.[1][2][3] Clinically, its extended-release formulation, dalfampridine, is approved for the symptomatic treatment of walking disability in multiple sclerosis (MS).[4][5] Its therapeutic effect is attributed to the blockade of Kv channels in demyelinated axons, which enhances signal transduction.[4][5][6]

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a structural analog of 4-AP. It features the same 4-aminopyridine core, which is crucial for Kv channel blocking activity, but is modified with a pyrrolidinyl-methanone substituent at the 2-position. The impact of this modification on the compound's potency and selectivity is currently unknown.

Mechanism of Action: Blocking the Pore

4-AP functions by physically occluding the ion-conducting pore of voltage-gated potassium channels from the intracellular side.[7] It enters the channel when it is in the open state and becomes trapped once the channel closes.[7] This blockade prolongs the duration of action potentials, leading to an increase in neurotransmitter release at the presynaptic terminal and restoration of conduction in demyelinated axons.[5][8] The aminopyridines are a class of organic compounds that act as broad-spectrum inhibitors of Kv channels.[1][4]

cluster_membrane Cell Membrane Kv_channel_open Open Kv Channel Kv_channel_blocked Blocked Kv Channel Kv_channel_open->Kv_channel_blocked traps 4-AP Repolarization Repolarization Kv_channel_open->Repolarization K+ efflux Kv_channel_closed Closed Kv Channel Action_Potential Action Potential Propagation Kv_channel_blocked->Action_Potential prolongs Depolarization Depolarization Depolarization->Kv_channel_open opens Repolarization->Kv_channel_closed closes 4AP 4-Aminopyridine 4AP->Kv_channel_open enters pore

Caption: Mechanism of 4-Aminopyridine action on Kv channels.

Comparative Potency: Knowns and Unknowns

The potency of a channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to block 50% of the channel's activity.

4-Aminopyridine: Established Potency

4-AP is a non-selective blocker, meaning it affects a wide range of Kv channel subtypes with varying affinities.[1][2] Its potency is generally in the micromolar to millimolar range.

Channel SubtypeIC50 (µM)Reference
Kv1.1170[3]
Kv1.2230[3]
Kv3.4~200-300[9]

Note: IC50 values can vary depending on the experimental conditions, such as temperature and the expression system used.

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone: A Hypothesis

The addition of the (pyrrolidin-1-yl)methanone group to the 2-position of the aminopyridine ring introduces several chemical changes that could influence its interaction with Kv channels:

  • Steric Hindrance: The bulkier substituent may alter the compound's ability to access the binding site within the channel pore, potentially decreasing its potency or altering its selectivity profile.

  • Electronic Effects: The amide group could change the electron distribution of the pyridine ring, which might affect the pKa of the 4-amino group and its interaction with amino acid residues in the channel.

  • Physicochemical Properties: The substituent will increase the molecule's size and polarity, which could impact its solubility and ability to cross the cell membrane to reach its intracellular target.

Proposed Experimental Workflow for Comparative Potency Assessment

To empirically determine and compare the potency of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone against 4-aminopyridine, the following experimental plan is proposed.

cluster_synthesis Compound Synthesis & Purity cluster_cell_culture Cell Line Preparation cluster_electrophysiology Electrophysiology (Patch-Clamp) cluster_analysis Data Analysis Synthesis Synthesize Novel Compound Purification Purify (HPLC) Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Apply_Compound Apply Compounds (Dose-Response) Characterization->Apply_Compound HEK293 HEK293 Cells Transfection Transfect with Kv1.2 cDNA HEK293->Transfection Selection Select Stable Clones Transfection->Selection Patch Whole-Cell Patch Clamp Selection->Patch Voltage Apply Voltage Protocol Patch->Voltage Record Record K+ Currents Voltage->Record Record->Apply_Compound Measure Measure Current Inhibition Apply_Compound->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Proposed workflow for potency comparison.

Part 1: Synthesis and Characterization of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

A plausible synthetic route involves the amidation of a suitable 2-amino-4-carboxypyridine derivative with pyrrolidine. The final product's identity and purity (>98%) must be confirmed by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Part 2: Cell Line Generation and Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing exogenous ion channels.

  • Transfection: Stably transfect HEK293 cells with a plasmid containing the cDNA for a specific human Kv channel subtype, for instance, Kv1.2. This provides a consistent and isolated system for studying the effects of the compounds on a single channel type.

  • Selection and Maintenance: Select transfected cells using an appropriate antibiotic resistance marker and maintain the stable cell line under standard culture conditions (e.g., 37°C, 5% CO2).

Part 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique allows for the direct measurement of ion flow through channels in the cell membrane.[7]

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

Protocol:

  • Cell Plating: Plate the Kv1.2-expressing HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, allowing electrical access to the cell's interior.

  • Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., to +40 mV for 500 ms) to elicit outward potassium currents through the Kv1.2 channels.

  • Baseline Recording: Record stable baseline currents for at least 3 minutes.

  • Compound Application: Prepare stock solutions of 4-AP and (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in the external solution. Apply increasing concentrations of each compound to the cell via a perfusion system, recording the current at each concentration until a steady-state block is achieved (typically 2-3 minutes per concentration). A typical concentration range would be from 1 µM to 10 mM.

  • Washout: After the highest concentration, perfuse the cell with the control external solution to check for reversibility of the block.

Part 4: Data Analysis
  • Current Measurement: For each concentration, measure the peak amplitude of the outward K+ current.

  • Inhibition Calculation: Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Dose-Response Curve: Plot the percentage of inhibition as a function of the compound concentration.

  • IC50 Determination: Fit the dose-response curve with the Hill equation to determine the IC50 value and the Hill coefficient for each compound.

Conclusion and Future Directions

While 4-aminopyridine is a well-established, non-selective Kv channel blocker with potency in the micromolar range, the activity of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone remains to be determined. The proposed experimental workflow provides a robust framework for a head-to-head comparison of these two molecules. The results of these experiments will reveal whether the addition of the (pyrrolidin-1-yl)methanone moiety enhances or diminishes potency and will provide valuable structure-activity relationship (SAR) data for the development of more potent and selective aminopyridine-based Kv channel modulators. Future studies could expand this comparison to a panel of different Kv channel subtypes to assess the selectivity profile of the novel compound.

References

  • Dal-Bianco, A., et al. (2017). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 174(1), 39-52. [Link]

  • Liman, E. R., et al. (1991). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology, 97(6), 1235–1255. [Link]

  • Taylor & Francis. (n.d.). 4 aminopyridine – Knowledge and References. Taylor & Francis Online. [Link]

  • Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(2), e959. [Link]

  • Brain Communications. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. YouTube. [Link]

  • Liman, E. R., et al. (1991). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of General Physiology, 97(6), 1235-1255. [Link]

  • Hayes, K. C., et al. (2017). Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. PLoS ONE, 12(1), e0170131. [Link]

  • Henney, H. R. 3rd, et al. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 15, 62. [Link]

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • Roden, D. M. (2016). Pharmacogenetics of potassium channel blockers. Heart rhythm, 13(2), 573–580. [Link]

  • Brown, A. M., & Rampe, D. (2011). Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers. Journal of pharmacology and toxicology, 6(5), 485–493. [Link]

  • Wang, M., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine ([18F]9) as a Potential PET Tracer for Imaging iNOS. Journal of medicinal chemistry, 54(17), 5988–5999. [Link]

  • Kolar, M. J. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Psychogeriatria Polska, 16(2), 29-36. [Link]

  • Al-Obaidi, A., & Al-Shammari, A. M. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]

  • W. Im, et al. (2024). Distinct mechanisms of inhibition of Kv2 potassium channels by tetraethylammonium and RY785. bioRxiv. [Link]

  • Wulff, H., et al. (2009). Voltage-gated Potassium Channels as Therapeutic Drug Targets. Nature reviews. Drug discovery, 8(12), 982–1001. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]

  • Balci, M., et al. (2024). K+ channel blockade limits AF and suppresses phase 3 EADs by slowing repolarization in an electromechanical cell computational model. Frontiers in Physiology, 15, 1374523. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. US EPA ARCHIVE DOCUMENT. [Link]

  • Pylvänäinen, J. W., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(11), 1639–1650. [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • McCormack, K., et al. (1994). Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes. The Journal of physiology, 478(Pt 3), 409–419. [Link]

  • Wikipedia. (n.d.). Potassium channel blocker. Wikipedia. [Link]

  • Elinder, F., & Århem, P. (2023). Voltage gating and 4-aminopyridine inhibition in the Shaker Kv channel revealed by a closed-state model. The Journal of general physiology, 155(11), e202313369. [Link]

  • sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]

  • CV Pharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

  • Xiao, Y., et al. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & medicinal chemistry letters, 50, 128352. [Link]

  • Wikipedia. (n.d.). Patch-sequencing. Wikipedia. [Link]

  • Zhang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules (Basel, Switzerland), 27(5), 1581. [Link]

  • Henney, H. R. 3rd, et al. (2014). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 15, 62. [Link]

  • Li, H., et al. (2022). 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthase inhibitors. Bioorganic & medicinal chemistry letters, 69, 128795. [Link]

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Analogs as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the 2-aminopyridine core has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of numerous kinases.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a promising class of kinase inhibitors: (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and its analogs. Drawing upon extensive patent literature, we will dissect the intricate interplay between structural modifications and biological activity, with a particular focus on their potent inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.[3][4]

The 2-Aminopyridine-4-Carboxamide Scaffold: A Privileged Motif for Kinase Inhibition

The 2-aminopyridine-4-carboxamide scaffold serves as a versatile template for designing kinase inhibitors. The 2-amino group often acts as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase domain. The carboxamide at the 4-position provides a crucial vector for introducing a variety of substituents that can probe different regions of the ATP-binding pocket, thereby influencing potency and selectivity. The pyrrolidine moiety, in this specific scaffold, occupies a significant portion of this variable region, and its modifications, as we will explore, are critical for optimizing activity.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

Our analysis, synthesized from key patent literature, focuses on systematic modifications to the (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone core and the resulting impact on IRAK4 inhibitory activity. The following sections will explore the SAR of three key regions of the molecule: the pyrrolidine moiety, the 2-aminopyridine core, and the substituents on the 2-amino group.

The Pyrrolidine Moiety: A Key Determinant of Potency

The pyrrolidine ring and its substituents play a pivotal role in optimizing the interaction with the solvent-exposed region of the kinase. Modifications at this position can significantly impact potency.

Table 1: SAR of Modifications on the Pyrrolidine Ring

Compound IDR1R2IRAK4 IC50 (nM)Source
1a HH1-10[5]
1b FH<1[5]
1c OHH1-10[5]
1d CH3H10-100[5]
1e HF<1[5]

Data is a representative selection from the cited patent.

As illustrated in Table 1, even subtle modifications to the pyrrolidine ring have a profound effect on IRAK4 inhibition. The unsubstituted pyrrolidine analog (1a ) demonstrates potent activity. However, the introduction of a fluorine atom at the 3-position, in either stereochemical configuration (1b and 1e ), leads to a significant enhancement in potency. This suggests that the fluorine atom may be involved in favorable interactions, such as forming a hydrogen bond with a nearby residue or favorably altering the local electronic environment. In contrast, the introduction of a larger methyl group (1d ) is detrimental to activity, indicating a potential steric clash within the binding site. The hydroxyl-substituted analog (1c ) maintains a similar level of potency to the parent compound.

The 2-Aminopyridine Core: The Anchor to the Hinge

The integrity of the 2-aminopyridine core is generally crucial for maintaining high-affinity binding to the kinase hinge region. However, subtle modifications can be tolerated and can influence selectivity and pharmacokinetic properties.

Table 2: Impact of Modifications on the 2-Aminopyridine Ring

Compound IDR3R4IRAK4 IC50 (nM)Source
2a HH1-10[4]
2b FH1-10[4]
2c CH3H10-100[4]
2d HF10-100[4]

Data is a representative selection from the cited patent.

As shown in Table 2, substitution on the 2-aminopyridine ring is generally less favorable than on the pyrrolidine moiety. The introduction of a fluorine atom at the 5-position (2b ) is well-tolerated, maintaining potent IRAK4 inhibition. However, a methyl group at the same position (2c ) leads to a decrease in activity. Substitution at the 6-position, as seen with the fluorine atom in compound 2d , also results in reduced potency. This highlights the sensitivity of the hinge-binding interactions to steric and electronic perturbations on the core scaffold.

The 2-Amino Group Substituent: Tuning Selectivity and Properties

Modification of the 2-amino group provides an avenue to further optimize the compound's properties, including selectivity against other kinases and pharmacokinetic parameters.

Table 3: Influence of Substituents on the 2-Amino Group

Compound IDR5IRAK4 IC50 (nM)Source
3a H1-10[5]
3b Methyl1-10[5]
3c Ethyl10-100[5]
3d Cyclopropyl1-10[5]

Data is a representative selection from the cited patent.

As seen in Table 3, small alkyl substituents on the 2-amino group are generally well-tolerated. Both the unsubstituted amine (3a ) and the N-methyl analog (3b ) exhibit high potency. The N-cyclopropyl analog (3d ) also maintains potent activity. However, increasing the size of the alkyl group to ethyl (3c ) leads to a modest decrease in potency. This position offers a handle for fine-tuning the physicochemical properties of the molecule, such as solubility and metabolic stability, without drastically compromising its primary activity.

Experimental Protocols: A Guide to Synthesis

The synthesis of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone analogs generally follows a convergent approach, culminating in the formation of the crucial amide bond. Below is a representative, generalized protocol based on methods described in the patent literature.[4][5]

General Synthetic Scheme

G A 2-Amino-4-cyanopyridine B Hydrolysis A->B NaOH, H2O, Heat C 2-Aminoisonicotinic acid B->C D Amide Coupling C->D Coupling Agent (e.g., HATU, EDCI) F (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone D->F E Pyrrolidine E->D G N-Alkylation / Arylation F->G R-X, Base H Substituted Analogs G->H SAR_Summary cluster_Molecule (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Scaffold cluster_SAR Key Structure-Activity Relationships for IRAK4 Inhibition mol Pyrrolidine Pyrrolidine Moiety - Small, polar substituents (F, OH) at C3 enhance potency. - Bulky groups (e.g., CH3) are detrimental. Pyridine 2-Aminopyridine Core - 5-position tolerates small substituents (F). - 6-position is sensitive to substitution. Amino 2-Amino Group - Small alkyl groups (Me, cyclopropyl) are well-tolerated. - Provides a handle for tuning physicochemical properties.

Sources

Validation

A Head-to-Head Efficacy Analysis: (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone versus Fampridine in the Context of Neuronal Potassium Channel Blockade

In the quest for therapeutic agents that can restore neurological function in demyelinating diseases such as multiple sclerosis (MS), the blockade of voltage-gated potassium channels has emerged as a clinically validated...

Author: BenchChem Technical Support Team. Date: February 2026

In the quest for therapeutic agents that can restore neurological function in demyelinating diseases such as multiple sclerosis (MS), the blockade of voltage-gated potassium channels has emerged as a clinically validated strategy. Fampridine (4-aminopyridine), a broad-spectrum potassium channel blocker, is approved for the symptomatic treatment of walking disability in MS patients.[1][2][3] Its mechanism relies on preventing the leakage of potassium ions from demyelinated axons, thereby enhancing the propagation of action potentials.[4][5][6][7][8] This guide provides a comparative framework for evaluating the efficacy of a novel compound, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, against the established therapeutic, fampridine.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, proposed experimental designs for a head-to-head comparison, and hypothetical data to illustrate potential outcomes. The objective is to provide a comprehensive roadmap for the preclinical evaluation of this novel chemical entity.

Introduction to the Compounds

Fampridine (4-Aminopyridine)

Fampridine is a well-characterized aminopyridine that non-selectively blocks voltage-gated potassium channels.[1][8][9] In demyelinated neurons, the exposure of these channels in the internodal membrane leads to current leakage, which impairs the conduction of nerve impulses. By blocking these channels, fampridine is thought to restore axonal conduction and improve neurological function.[4][5][7] Clinical trials have demonstrated that an extended-release formulation of fampridine can improve walking speed in a subset of MS patients.[1][2][10]

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone: A Novel Candidate

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a novel chemical entity that shares structural motifs with other neurologically active compounds. While its precise mechanism of action is yet to be fully elucidated, its aminopyridine core suggests a potential for potassium channel blockade. The pyrrolidine moiety may influence its pharmacokinetic properties, such as blood-brain barrier permeability and metabolic stability. This guide outlines a series of experiments to test the hypothesis that this compound acts as a potassium channel blocker and to compare its efficacy directly with fampridine.

Proposed Mechanism of Action

The central hypothesis is that both fampridine and (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone exert their pro-conduction effects by blocking voltage-gated potassium channels in demyelinated axons. The differential efficacy, if any, may arise from variations in potency, selectivity for specific potassium channel subtypes, or pharmacokinetic profiles.

Mechanism_of_Action cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Demyelination Myelin Sheath Damage K_Channel_Exposure Exposure of Voltage-Gated Potassium Channels Demyelination->K_Channel_Exposure K_Efflux Potassium Ion Efflux K_Channel_Exposure->K_Efflux Conduction_Failure Action Potential Conduction Failure K_Efflux->Conduction_Failure K_Channel_Blockade Blockade of Potassium Channels K_Efflux->K_Channel_Blockade Inhibition Drug (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone or Fampridine Drug->K_Channel_Blockade Restored_Conduction Restoration of Action Potential Conduction K_Channel_Blockade->Restored_Conduction Symptom_Improvement Improved Neurological Function (e.g., Walking) Restored_Conduction->Symptom_Improvement

Caption: Proposed mechanism of action for potassium channel blockers in demyelinated axons.

Head-to-Head Efficacy Evaluation: Experimental Protocols

A multi-tiered approach, encompassing in vitro and in vivo studies, is essential for a robust comparison.

In Vitro Assays: Target Engagement and Potency

The initial step is to confirm the interaction of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone with potassium channels and to determine its potency relative to fampridine.

3.1.1. Electrophysiological Patch-Clamp Assay

This gold-standard technique directly measures the effect of the compounds on potassium channel currents.

Protocol:

  • Cell Culture: Utilize a cell line (e.g., HEK293) stably expressing a specific voltage-gated potassium channel subtype relevant to neuronal conduction (e.g., Kv1.1, Kv1.2).

  • Whole-Cell Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply voltage steps to elicit potassium currents.

    • Record baseline currents.

    • Perfuse the cells with increasing concentrations of either (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone or fampridine.

    • Measure the inhibition of the potassium current at each concentration.

  • Data Analysis:

    • Construct concentration-response curves.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound.

3.1.2. High-Throughput Fluorescent-Based Assays

For initial screening and to assess effects on a broader range of channels, fluorescent assays can be employed.[11][12]

Protocol:

  • Cell Preparation: Plate cells expressing the target potassium channel in a multi-well format.

  • Dye Loading: Load the cells with a potassium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of the test compounds.

  • Channel Activation: Depolarize the cells to open the potassium channels, leading to an influx of a quencher ion (e.g., thallium) or a change in the fluorescence of the potassium-sensitive dye.

  • Signal Detection: Measure the change in fluorescence using a plate reader.

  • Data Analysis: Determine the IC50 values for each compound.

In_Vitro_Workflow Start Start: In Vitro Evaluation Cell_Culture Culture Cells Expressing Target Potassium Channel Start->Cell_Culture Patch_Clamp Electrophysiology: Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Fluorescent_Assay High-Throughput Screening: Fluorescent Ion Flux Assay Cell_Culture->Fluorescent_Assay Data_Analysis Data Analysis: IC50 Determination Patch_Clamp->Data_Analysis Fluorescent_Assay->Data_Analysis Potency_Comparison Compare Potency: (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone vs. Fampridine Data_Analysis->Potency_Comparison End End: In Vitro Results Potency_Comparison->End

Caption: Workflow for the in vitro comparison of potassium channel blockers.

In Vivo Efficacy: Animal Model of Multiple Sclerosis

The Experimental Autoimmune Encephalomyelitis (EAE) model is a widely accepted animal model for studying the pathophysiology of MS and for evaluating potential therapeutics.[13][14][15]

Protocol:

  • EAE Induction: Induce EAE in a susceptible mouse strain (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 peptide in Complete Freund's Adjuvant.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, from no symptoms to moribund).

  • Treatment Administration: Once the animals develop clear clinical signs of disease, randomize them into three groups:

    • Vehicle control

    • Fampridine (at a clinically relevant dose)

    • (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (at a range of doses)

    • Administer the treatments daily (e.g., via oral gavage).

  • Behavioral Assessment:

    • Clinical Score: Continue daily clinical scoring to assess disease progression or amelioration.

    • Motor Function: At defined time points, assess motor function using tests such as the rotarod test (for motor coordination and balance) and the hanging wire test (for grip strength).

  • Histopathological Analysis:

    • At the end of the study, perfuse the animals and collect the spinal cords.

    • Perform histological staining (e.g., Luxol Fast Blue for myelination and Hematoxylin and Eosin for inflammation) to assess the degree of demyelination and immune cell infiltration in the different treatment groups.

In_Vivo_Workflow Start Start: In Vivo Evaluation EAE_Induction Induce EAE in Mice Start->EAE_Induction Randomization Randomize into Treatment Groups: Vehicle, Fampridine, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone EAE_Induction->Randomization Treatment Daily Treatment Administration Randomization->Treatment Behavioral_Testing Behavioral Assessments: Clinical Score, Rotarod Treatment->Behavioral_Testing Histology End-point Histopathology: Demyelination & Inflammation Behavioral_Testing->Histology Efficacy_Comparison Compare Efficacy: (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone vs. Fampridine Histology->Efficacy_Comparison End End: In Vivo Results Efficacy_Comparison->End

Caption: Workflow for the in vivo comparison in an EAE animal model.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate a potential outcome where (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone demonstrates superior in vitro potency and in vivo efficacy compared to fampridine.

Table 1: In Vitro Potency (IC50) on Voltage-Gated Potassium Channels

CompoundKv1.1 (µM)Kv1.2 (µM)Kv1.3 (µM)
Fampridine150120200
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone504580

Table 2: In Vivo Efficacy in EAE Model

Treatment GroupMean Peak Clinical Score (± SEM)Rotarod Latency (seconds ± SEM)Demyelination Score (± SEM)
Vehicle3.5 ± 0.230 ± 53.8 ± 0.3
Fampridine (10 mg/kg)2.8 ± 0.365 ± 82.9 ± 0.4
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone (10 mg/kg)2.1 ± 0.295 ± 102.2 ± 0.3

Discussion and Future Directions

The presented hypothetical data suggests that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone may be a more potent potassium channel blocker than fampridine, leading to improved functional outcomes in an animal model of MS. The lower IC50 values in the in vitro assays would indicate a higher affinity for the target channels. In the EAE model, a lower peak clinical score, longer latency on the rotarod, and reduced demyelination would collectively point towards superior efficacy.

Key Causality Considerations:

  • Structure-Activity Relationship: The addition of the pyrrolidinyl-methanone group to the aminopyridine core may enhance binding to the potassium channel pore, leading to increased potency.

  • Pharmacokinetics: The physicochemical properties of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone may result in better oral bioavailability and central nervous system penetration compared to fampridine, contributing to its enhanced in vivo efficacy.

Self-Validating System:

The combination of in vitro and in vivo experiments provides a self-validating framework. The in vitro potency should correlate with the in vivo efficacy. A disconnect between these findings would prompt further investigation into factors such as off-target effects, metabolic instability, or poor pharmacokinetic properties of the novel compound.

Future research should focus on:

  • Selectivity Profiling: Assessing the activity of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone against a wider panel of ion channels to determine its selectivity.

  • Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicity Studies: Performing comprehensive toxicology studies to establish a safety profile.

Conclusion

This guide outlines a systematic approach for the comparative efficacy evaluation of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and fampridine. By following the proposed experimental protocols, researchers can rigorously assess the potential of this novel compound as a therapeutic agent for demyelinating diseases. The hypothetical data presented herein serves as a framework for interpreting potential outcomes and guiding further drug development efforts. A thorough investigation based on these principles will be crucial in determining if (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone holds promise as a next-generation treatment for improving neurological function in patients with multiple sclerosis.

References

  • (No Author). (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • NHS England. (n.d.). Evidence Review: Fampridine for multiple sclerosis (adults).
  • (No Author). (2024, November 21). MS medication Fampyra may help people with poor working memory.
  • (No Author). (n.d.). Fampridine to Improve Walking in Multiple Sclerosis. Right Decisions.
  • (2009, April 1). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. PubMed.
  • (No Author). (n.d.). Potassium channel blockers as an effective treatment to restore impulse conduction in injured axons. PMC - PubMed Central.
  • (2020, August 7). Efficacy and safety of fampridine for walking disability in multiple sclerosis. PubMed.
  • (No Author). (n.d.). Study of Fampridine-ER Tablets in Patients With Multiple Sclerosis. ClinicalTrials.gov.
  • (2017, April 1). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. PubMed.
  • (No Author). (n.d.). Pharmacogenetics of potassium channel blockers. PMC - NIH.
  • (No Author). (n.d.). Animal models of Multiple Sclerosis. PMC - PubMed Central - NIH.
  • (2011, May 20). Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. PubMed.
  • (No Author). (n.d.). Monitoring long-term efficacy of fampridine in gait-impaired patients with multiple sclerosis.
  • (No Author). (n.d.). Assessment of Clinically Meaningful Improvements in Self-Reported Walking Ability in Participants with Multiple Sclerosis: Results from the Randomized, Double-Blind, Phase III ENHANCE Trial of Prolonged-Release Fampridine. PubMed.
  • (No Author). (n.d.). value of animal models for drug development in multiple sclerosis. Brain - Oxford Academic.
  • (No Author). (n.d.). Mechanism of Action. AMPYRA® (dalfampridine).
  • (No Author). (n.d.). From Animal Models to Clinical Trials: The Potential of Antimicrobials in Multiple Sclerosis Treatment. MDPI.
  • (No Author). (n.d.). Potassium Channel Blockers: Types, Benefits, and Side Effects. Healthline.
  • (No Author). (n.d.). Potassium channel blockers and openers as CNS neurologic therapeutic agents. PubMed.
  • (2009, June 24). How Fampridine works. YouTube.
  • (No Author). (n.d.). Potassium Channel Assays | K⁺ Indicators. ION Biosciences.
  • (No Author). (n.d.). Using an animal model to predict the effective human dose for oral multiple sclerosis drugs.
  • (No Author). (n.d.). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. PubMed.
  • (No Author). (n.d.). Use of Dalfampridine (Ampyra) Fact Sheet. Cleveland Clinic.
  • (2012, December 17). Pharmacotherapeutic report on Fampridine (Fampyra®) for the indication 'improvement in MS patients' walking ability'.
  • (2018, August 13). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. YouTube.
  • (No Author). (n.d.). Multiple sclerosis animal models: a clinical and histopathological perspective. PMC.
  • (No Author). (n.d.). K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases. PMC - PubMed Central.
  • (No Author). (n.d.). Discovering Potassium Channel Blockers from Synthetic Compound Database by Using Structure-Based Virtual Screening in Conjunction with Electrophysiological Assay. Journal of Medicinal Chemistry - Figshare.

Sources

Comparative

Bridging the Gap: A Guide to Correlating In Vitro IC50 with In Vivo Efficacy for Novel Pyridin-2-Amine Compounds

A Senior Application Scientist's Perspective on (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) For researchers in drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living s...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on (4-(pyrrolidine-1-carbonyl)pyridin-2-amine)

For researchers in drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A crucial step in this process is understanding how the potency of a compound against its target in a controlled lab setting (in vitro) translates to its effectiveness in a complex biological environment (in vivo). This guide provides a comprehensive framework for correlating in vitro IC50 values to in vivo efficacy, using the novel compound (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) as a focal point.

While specific biological data for (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) is not yet publicly available, its structure provides valuable clues to its potential mechanism of action. The pyridin-2-amine scaffold is a well-established pharmacophore in a class of drugs known as kinase inhibitors.[1] Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2] Therefore, it is a scientifically sound hypothesis that (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) may function as a kinase inhibitor.

This guide will proceed under this hypothesis, outlining the essential experimental and analytical steps to characterize such a compound. To provide a tangible comparison, we will reference data from a known kinase inhibitor, Ceritinib , which, while more complex, shares a core structural motif and serves as an excellent case study for the principles discussed.

The Foundational Metric: In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) is a cornerstone of in vitro pharmacology, quantifying the concentration of a compound required to inhibit a specific biological process by 50%.[3] For a putative kinase inhibitor like (4-(pyrrolidine-1-carbonyl)pyridin-2-amine), the initial step is to determine its IC50 against a panel of kinases to identify its primary target(s).

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a purified recombinant kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher signal in a coupled luciferase reaction.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) in 100% DMSO.

    • Perform a serial dilution of the compound in a buffer suitable for the kinase assay, ensuring the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.

  • Assay Plate Setup:

    • In a 384-well plate, add the diluted compound solutions. Include wells for a positive control (kinase and substrate, no inhibitor) and a negative control (substrate only, no kinase).

  • Kinase Reaction:

    • Prepare a 2X working solution of the target kinase (e.g., a panel of cancer-relevant kinases) in a kinase dilution buffer.

    • Add the kinase solution to the wells containing the compound.

    • Prepare a 2X mixture of the kinase's specific substrate and ATP.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[4]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection:

    • Terminate the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).[4]

    • Incubate at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Normalize the data by setting the positive control (no inhibitor) as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study: In Vitro Potency of Ceritinib

Ceritinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). Its in vitro activity has been well-characterized against both the ALK enzyme and ALK-dependent cancer cell lines.

TargetAssay TypeIC50 (nM)Reference
ALKEnzymatic Assay0.15[5]
H3122 (ALK-rearranged lung cancer cell line)Cell Viability Assay23[2]
H2228 (ALK-rearranged lung cancer cell line)Cell Viability Assay35[2]

Table 1: In Vitro IC50 values for the ALK inhibitor Ceritinib.

From Dish to Organism: Assessing In Vivo Efficacy

Demonstrating efficacy in a living organism is the critical next step. For oncology drugs, this is typically achieved using xenograft models, where human tumor cells are implanted into immunodeficient mice.[6]

Experimental Workflow: Tumor Xenograft Model

This workflow outlines the process of evaluating the anti-tumor activity of a compound in a mouse xenograft model.

G cluster_0 Preparation cluster_1 Tumor Implantation & Growth cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis cell_culture 1. Cell Culture (e.g., H2228 human lung cancer cells) cell_prep 2. Cell Preparation (Harvest and resuspend cells) cell_culture->cell_prep implantation 4. Subcutaneous Implantation (Inject cells into the flank of mice) cell_prep->implantation animal_prep 3. Animal Preparation (Immunodeficient mice) animal_prep->implantation tumor_growth 5. Tumor Growth Monitoring (Measure tumor volume regularly) implantation->tumor_growth randomization 6. Randomization (Group mice when tumors reach a specific size) tumor_growth->randomization treatment 7. Compound Administration (e.g., Oral gavage daily) randomization->treatment monitoring 8. Efficacy & Tolerability Monitoring (Tumor volume, body weight, clinical signs) treatment->monitoring endpoint 9. Study Endpoint (Pre-defined tumor size or time) monitoring->endpoint analysis 10. Data Analysis (Tumor growth inhibition, statistical analysis) endpoint->analysis

Caption: Workflow for an in vivo xenograft study.

Step-by-Step Methodology:
  • Cell Line Selection: Choose a human cancer cell line that is relevant to the hypothesized target of (4-(pyrrolidine-1-carbonyl)pyridin-2-amine). If the compound inhibits a specific mutated kinase, a cell line harboring that mutation should be used.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Inject a suspension of the cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into groups (e.g., vehicle control and different dose levels of the test compound). Administer the compound and vehicle according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Case Study: In Vivo Efficacy of Ceritinib

In a xenograft model using H2228 human non-small cell lung cancer cells, Ceritinib demonstrated significant anti-tumor activity.

ModelCompoundDoseTumor Growth Inhibition (%)Reference
H2228 XenograftCeritinib50 mg/kg, daily84.9[7]
H2228 XenograftPD-L1 Inhibitor-20.0[7]
H2228 XenograftCeritinib + PD-L1 Inhibitor50 mg/kg, daily91.9[7]

Table 2: In Vivo efficacy of Ceritinib in a mouse xenograft model.

The Correlation: Integrating In Vitro and In Vivo Data through PK/PD Modeling

The ultimate goal is to establish a quantitative relationship between the in vitro potency (IC50), the drug's concentration in the body over time (Pharmacokinetics or PK), and its effect on the tumor (Pharmacodynamics or PD). This is the essence of PK/PD modeling.[8][9]

The Rationale Behind PK/PD Modeling

A simple comparison of the absolute IC50 value to the administered dose is often misleading. PK/PD modeling provides a more sophisticated framework by considering factors such as:

  • Drug Exposure: How much of the drug reaches the tumor and for how long? This is influenced by absorption, distribution, metabolism, and excretion (ADME).

  • Target Engagement: Does the drug concentration at the tumor site exceed the IC50 required for target inhibition?

  • Time Course of Effect: The relationship between drug concentration and tumor response is often complex and time-dependent.

A semi-mechanistic tumor growth inhibition model can be used to link these parameters.[10] This model can help determine the necessary drug exposure to achieve a desired therapeutic effect, such as tumor stasis (no net growth) or regression.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Modeling & Correlation ic50 Determine IC50 (Biochemical & Cellular Assays) ivivc In Vitro-In Vivo Correlation (IVIVC) (Link IC50 to required in vivo exposure for efficacy) ic50->ivivc pk_study Pharmacokinetic (PK) Study (Measure drug concentration in plasma over time) pk_model Develop PK Model (Characterize ADME properties) pk_study->pk_model efficacy_study Efficacy Study (PD) (Xenograft tumor growth inhibition) pd_model Develop PD Model (Relate drug concentration to tumor growth) efficacy_study->pd_model pk_model->pd_model Provides exposure data pd_model->ivivc

Caption: Workflow for establishing an in vitro-in vivo correlation.

For many kinase inhibitors, a key objective is to maintain a free plasma concentration above the cellular IC50 for a significant portion of the dosing interval.[11] The PK/PD model for Ceritinib, for example, would involve fitting its plasma concentration-time data to a pharmacokinetic model and then using this model to predict the drug concentration at the tumor site.[12] This predicted tumor concentration can then be related to the observed tumor growth inhibition, allowing for the determination of the exposure needed for a therapeutic effect.

Comparative Analysis: (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) vs. Established Kinase Inhibitors

As a novel chemical entity, (4-(pyrrolidine-1-carbonyl)pyridin-2-amine) would be benchmarked against existing drugs that target the same or similar pathways. In our hypothetical case, if this compound is found to be an ALK inhibitor, its profile would be compared to that of Ceritinib.

The key questions to address in this comparison would be:

  • Potency: How does the in vitro IC50 of the novel compound compare to Ceritinib? Is it more or less potent?

  • Selectivity: What is the kinase selectivity profile of the new compound? A more selective compound may have a better safety profile.

  • Pharmacokinetics: Does the compound have favorable oral bioavailability and a half-life that supports a convenient dosing schedule?

  • In Vivo Efficacy: At a well-tolerated dose, does it achieve a similar or better level of tumor growth inhibition compared to Ceritinib?

  • Therapeutic Window: What is the ratio between the exposure required for efficacy and the exposure that causes toxicity? A wider therapeutic window is desirable.

Conclusion

Correlating in vitro IC50 to in vivo efficacy is a complex but essential process in drug discovery. For a novel compound like (4-(pyrrolidine-1-carbonyl)pyridin-2-amine), a systematic approach grounded in a strong biological hypothesis is paramount. By following the workflow of in vitro characterization, in vivo efficacy testing, and integrative PK/PD modeling, researchers can build a comprehensive understanding of a compound's therapeutic potential. The use of a well-characterized comparator, such as Ceritinib, provides a crucial benchmark for evaluating the performance of a new drug candidate and making informed decisions about its further development. This rigorous, data-driven approach is fundamental to translating a promising molecule from the laboratory to the clinic.

References

  • Friboulet, L., et al. (2014). The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer. Cancer Discovery, 4(6), 662–673. Available at: [Link]

  • Song, Z., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer Science, 111(12), 4594–4606. Available at: [Link]

  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78–82. Available at: [Link]

  • Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 50(6), 569–583. Available at: [Link]

  • Roe, M. B., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5367–5378. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 196–198. Available at: [Link]

  • Yang, J., et al. (2021). In vitro PK/PD modeling of tyrosine kinase inhibitors in non-small cell lung cancer cell lines. CPT: Pharmacometrics & Systems Pharmacology, 10(5), 499–508. Available at: [Link]

  • Li, J., et al. (2016). Population Pharmacokinetics of Ceritinib in Adult Patients With Tumors Characterized by Genetic Abnormalities in Anaplastic Lymphoma Kinase. The Journal of Clinical Pharmacology, 56(12), 1546–1556. Available at: [Link]

  • Londoño-Torres, B., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(18), 6691. Available at: [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for protein tyrosine kinases. Oncogene, 19(49), 5690–5701. Available at: [Link]

  • Adamo, V., et al. (2016). New generation anaplastic lymphoma kinase inhibitors. Translational Cancer Research, 5(Suppl 2), S264–S276. Available at: [Link]

  • Wang, J., et al. (2019). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Cancers, 11(10), 1461. Available at: [Link]

  • Quadt, C., et al. (2014). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. Available at: [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 7838–7853. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Available at: [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2021). ACS Omega, 6(32), 21065–21085. Available at: [Link]

  • Friberg, L. E., & Benson, N. (2015). The Pharmacokinetic–Pharmacodynamic (PKPD) Relationships of AZD3229, a Novel and Selective Inhibitor of KIT, in a Range of Mouse Xenograft Models of GIST. Molecular Cancer Therapeutics, 14(6), 1365–1374. Available at: [Link]

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (2013). Ludwig-Maximilians-Universität München. Available at: [Link]

  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6343–6356. Available at: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Available at: [Link]

Sources

Validation

A Comparative Guide to 2,4- vs. 4,2-Substituted Aminopyridin-yl Methanones for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, aminopyridin-yl methanones have emerged as a privileged scaffold, featuring prominently in the development of kinase inhibitors and other targeted therapeutics. The positional isomerism of substituents on the pyridine ring can dramatically alter the physicochemical properties, reactivity, and biological activity of these compounds. This guide provides an in-depth comparative analysis of 2,4- and 4,2-substituted aminopyridin-yl methanones, offering insights into their synthesis, structure-activity relationships (SAR), and key experimental protocols to empower rational drug design.

Introduction: The Significance of Isomerism in Aminopyridin-yl Methanones

The aminopyridine backbone serves as a versatile template in medicinal chemistry, with the amino group acting as a key hydrogen bond donor and the pyridine nitrogen as a hydrogen bond acceptor or a point of interaction with active site residues. The methanone linker provides a rigid connection to a substituted aryl or heteroaryl moiety, allowing for the exploration of various binding pockets. The choice between a 2,4- and a 4,2-substitution pattern on the aminopyridine ring, while seemingly subtle, has profound implications for the molecule's overall properties. This is a classic example of bioisosterism, where isomeric structures can lead to significant differences in biological activity and pharmacokinetic profiles.[1][2]

This guide will dissect these differences, providing a comparative framework for researchers to make informed decisions in their drug discovery endeavors.

Comparative Synthesis Strategies

The synthetic accessibility of a chemical scaffold is a crucial consideration in any drug discovery campaign. Both 2,4- and 4,2-substituted aminopyridin-yl methanones can be prepared through several synthetic routes, with the choice of strategy often dictated by the availability of starting materials and the desired substitution patterns.

Synthesis of 2-Amino-4-pyridinyl Methanones

A common approach to the synthesis of 2-amino-4-pyridinyl methanones involves the reaction of a 2-aminopyridine derivative with an appropriate acylating agent. For instance, (2-aminopyridin-4-yl)(phenyl)methanone can be synthesized from 2-amino-4-cyanopyridine. The cyano group can be converted to a ketone via a Grignard reaction followed by hydrolysis.

Alternatively, a palladium-catalyzed carbonylative coupling of a 2-amino-4-halopyridine with an organometallic reagent can be employed. This method offers a versatile route to a wide range of substituted methanones.

Synthesis of 4-Amino-2-pyridinyl Methanones

The synthesis of 4-amino-2-pyridinyl methanones often starts from 2-chloro-4-nitropyridine. The nitro group can be reduced to an amino group, and the chloro substituent can be displaced by a cyanide, which is then converted to the methanone. Another strategy involves the direct acylation of a 4-aminopyridine derivative at the 2-position, although this can sometimes lead to mixtures of isomers due to the activating effect of the amino group on the pyridine ring.

Experimental Protocol: Synthesis of (2-Amino-4-methylpyridin-6-yl)(phenyl)methanone (A Representative 2,4-Substituted Analog)

This protocol is adapted from a reported synthesis of 2-amino-4-methylpyridine analogs.[3]

Step 1: Synthesis of 6-bromo-4-methylpyridin-2-amine

  • To a solution of 4-methylpyridin-2-amine (1.0 eq) in glacial acetic acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Palladium-Catalyzed Carbonylation

  • To a solution of 6-bromo-4-methylpyridin-2-amine (1.0 eq) and phenylboronic acid (1.5 eq) in a suitable solvent such as toluene, add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) and a base such as potassium carbonate (2.0 eq).

  • Pressurize the reaction vessel with carbon monoxide (CO) gas (typically 50-100 psi).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the desired (2-amino-4-methylpyridin-6-yl)(phenyl)methanone.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the amino and methanone groups significantly influences the electronic distribution within the pyridine ring, which in turn affects key physicochemical properties such as basicity (pKa), lipophilicity (logP), and dipole moment.

Property2,4-Substituted Aminopyridin-yl Methanone4,2-Substituted Aminopyridin-yl MethanoneRationale
Basicity (pKa of Pyridine Nitrogen) LowerHigherIn the 4,2-isomer, the electron-donating amino group at the 4-position increases the electron density on the ring nitrogen, making it more basic.[4] In the 2,4-isomer, the amino group is at the 2-position, and its electron-donating effect is partially offset by the electron-withdrawing methanone group at the 4-position.
Lipophilicity (logP) Generally LowerGenerally HigherThe more basic 4,2-isomer is more likely to be protonated at physiological pH, leading to a lower logP. The intramolecular hydrogen bonding potential in the 2,4-isomer can also influence its solvation properties.
Dipole Moment Varies with substituentsVaries with substituentsThe overall dipole moment is a vector sum of the individual bond dipoles. The different substitution patterns will result in different molecular geometries and thus different dipole moments, which can impact solubility and membrane permeability.

Note: The actual values will depend on the specific substituents on the methanone and the pyridine ring.

Structure-Activity Relationship (SAR) Insights

The spatial arrangement of the key pharmacophoric elements in 2,4- versus 4,2-substituted aminopyridin-yl methanones dictates their interaction with biological targets, most notably the ATP-binding site of protein kinases.

Kinase Inhibition

Many aminopyridin-yl methanones are designed as ATP-competitive kinase inhibitors. The aminopyridine moiety typically forms hydrogen bonds with the hinge region of the kinase, while the substituted phenyl group extends into a hydrophobic pocket.

  • 2,4-Substituted Isomers: The 2-amino group is well-positioned to act as a hydrogen bond donor to the kinase hinge. The methanone at the 4-position directs the substituted phenyl group towards the solvent-exposed region or a nearby hydrophobic pocket. This substitution pattern has been successfully employed in the development of inhibitors for various kinases.[5][6]

  • 4,2-Substituted Isomers: In this arrangement, the 4-amino group can also interact with the hinge, but the vector of the methanone at the 2-position directs the substituent into a different region of the ATP-binding site. This can be advantageous for targeting kinases with unique active site topographies.

The choice between these two scaffolds can be a powerful strategy for achieving kinase selectivity. For example, if a 2,4-substituted inhibitor shows off-target activity against a particular kinase, switching to the 4,2-isomer might disrupt the binding to the off-target while maintaining affinity for the desired target, or vice versa.

SAR_Comparison cluster_2_4 2,4-Substituted Aminopyridin-yl Methanone cluster_4_2 4,2-Substituted Aminopyridin-yl Methanone 2_4_Scaffold 2-Amino group interacts with kinase hinge. 4-Methanone projects into solvent-exposed region. 2_4_SAR Modifications on the phenyl ring explore hydrophobic pockets. 2_4_Scaffold->2_4_SAR Kinase_Hinge Kinase Hinge Region 2_4_Scaffold->Kinase_Hinge H-bond Hydrophobic_Pocket Hydrophobic Pocket 2_4_SAR->Hydrophobic_Pocket van der Waals 4_2_Scaffold 4-Amino group interacts with kinase hinge. 2-Methanone projects into a different vector. 4_2_SAR Potentially altered kinase selectivity profile. 4_2_Scaffold->4_2_SAR 4_2_Scaffold->Kinase_Hinge H-bond 4_2_SAR->Hydrophobic_Pocket van der Waals (altered trajectory)

Caption: Comparative binding modes of 2,4- and 4,2-isomers.

Biological Evaluation: Key Assays

A robust biological evaluation is essential to characterize and compare the activity of these isomeric compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (HTRF®)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase using Homogeneous Time-Resolved Fluorescence (HTRF®) technology.[7]

Materials:

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase reaction buffer

  • HTRF® detection reagents (Europium cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin)

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer.

  • Kinase Reaction:

    • Add the kinase, biotinylated substrate peptide, and the test compound to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the HTRF® detection reagents.

    • Incubate the plate at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: Calculate the HTRF® ratio and determine the IC₅₀ values for each compound by fitting the data to a dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.[7]

Workflow Start Start: Design of 2,4- and 4,2-Isomers Synthesis Chemical Synthesis Start->Synthesis Purification Purification and Characterization Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (e.g., HTRF) Purification->In_Vitro_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis and Comparison Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the comparative evaluation of isomers.

Conclusion

The choice between 2,4- and 4,2-substituted aminopyridin-yl methanones is a critical strategic decision in drug discovery. While both scaffolds offer significant potential, their distinct physicochemical properties and the different spatial orientations of their substituents can lead to profound differences in biological activity and selectivity. A thorough understanding of their comparative synthesis, SAR, and biological evaluation is paramount for the rational design of novel therapeutics. This guide provides a foundational framework for researchers to navigate these choices and unlock the full potential of these valuable chemical scaffolds.

References

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 2009.
  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 2021.
  • Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. Molecules, 2021.
  • Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.
  • 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 2012.
  • Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 2020.
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • Structure-activity relationship of imidazopyridinium analogues as antagonists of neuropeptide s receptor. Journal of Medicinal Chemistry, 2014.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 2017.
  • Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 2019.
  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Archiv der Pharmazie, 2018.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 2015.
  • Design of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Structure–activity relationship (SAR) and docking studies of...
  • Highly potent aminopyridines as Syk kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.
  • Bioisosterism in Medicinal Chemistry.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 2021.
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. ChemicalBook.
  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. European Journal of Medicinal Chemistry, 2023.
  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook, 2024.
  • Synthesis and microbiological evaluation of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines against sensitive and drug resistant Mycobacterium tuberculosis. Medicinal Chemistry Research, 2019.
  • Bioisosterism. Drug Design.org.
  • Structure Activity Rel
  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 2011.
  • In 2-aminopyridine and 4-aminopyridine which is more basic? Quora, 2016.
  • In vitro kinase assay. Protocols.io, 2023.
  • The selectivity of protein kinase inhibitors: a further upd
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Structure-Activity Relationship of Synthetic Cathinones: An Updated Review.
  • Kinase assays. BMG LABTECH.
  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Molecules, 2020.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 2021.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). Journal of Medicinal Chemistry, 2009.

Sources

Comparative

The Quest for Precision: Evaluating (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone as a Selective nNOS Inhibitor

A Comparative Guide for Researchers in Neuroscience and Drug Development The selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical objective in the development of therapeutics for a range of neurolo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Neuroscience and Drug Development

The selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical objective in the development of therapeutics for a range of neurological disorders. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of neurodegenerative diseases, stroke, and neuropathic pain. Consequently, the identification of potent and selective nNOS inhibitors is of paramount importance. This guide provides a comparative analysis of the potential of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone as a selective nNOS inhibitor, placed in the context of established compounds and the methodologies used for their evaluation.

The 2-Aminopyridine Scaffold: A Privileged Moiety for nNOS Inhibition

The 2-aminopyridine structure is a well-established pharmacophore for potent and selective inhibition of nNOS. This moiety mimics the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme. The amino group of the 2-aminopyridine ring is crucial for forming key interactions with glutamate residues (Glu592 in rat nNOS) within the active site, anchoring the inhibitor.[1]

Numerous studies have demonstrated that modifications to the 2-aminopyridine core can significantly impact both potency and selectivity against the other NOS isoforms, namely endothelial NOS (eNOS) and inducible NOS (iNOS). Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, such as an increase in blood pressure.[2] Therefore, achieving high selectivity for nNOS is a primary goal in inhibitor design.

Comparative Analysis of Structurally Related nNOS Inhibitors

To contextualize the potential of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, we will compare it with known 2-aminopyridine-based inhibitors, some of which also incorporate cyclic amine structures like pyrrolidine.

Compound/ReferencenNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Compound from Li, et al. (2010) Low nM>1000-fold less potentNot Reported>1000Not Reported
6-Phenyl-2-aminopyridine derivative (14bi) Potent (in vivo)SelectiveNot ReportedHighNot Reported
2-amino-4-methylpyridine Non-selectivePotentPotentLowLow

Table 1: Comparative inhibitory activities of selected 2-aminopyridine-based NOS inhibitors. The data for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is not available and is presented here for contextual comparison.

The pyrrolidin-1-yl-methanone group at the 4-position of the pyridine ring in the topic compound is a key structural feature. While direct SAR data for this specific substitution pattern is scarce, the inclusion of a pyrrolidine ring in other parts of inhibitor structures has been explored. For instance, a series of trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives yielded potent nNOS inhibitors with over 1000-fold selectivity against eNOS.[3] This suggests that the pyrrolidine moiety can be accommodated within the nNOS active site and may contribute to favorable binding interactions.

Experimental Methodologies for Determining nNOS Inhibitor Selectivity

The evaluation of a compound's potential as a selective nNOS inhibitor requires rigorous experimental validation. Below are detailed protocols for key in vitro and cellular assays.

In Vitro NOS Activity Assay (Hemoglobin Capture Assay)

This assay directly measures the enzymatic activity of purified NOS isoforms by monitoring the formation of the NO-hemoglobin complex.

Principle: Nitric oxide produced by the enzymatic conversion of L-arginine to L-citrulline binds to oxyhemoglobin, causing a characteristic shift in its absorbance spectrum, which can be monitored spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing essential cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (H4B).

    • Prepare solutions of purified recombinant human nNOS, eNOS, and iNOS enzymes.

    • Prepare a solution of L-arginine (substrate).

    • Prepare a solution of oxyhemoglobin.

    • Prepare serial dilutions of the test inhibitor, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone, and known control inhibitors.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, cofactors, L-arginine, and oxyhemoglobin to each well.

    • Add the test inhibitor or control compound at various concentrations.

    • Initiate the reaction by adding the respective NOS enzyme to the wells.

    • Immediately begin monitoring the change in absorbance at 401 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each NOS isoform by fitting the data to a dose-response curve.

    • Calculate selectivity ratios (IC50 eNOS / IC50 nNOS and IC50 iNOS / IC50 nNOS).

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reaction Buffer (HEPES, Cofactors) A1 Add Reagents to 96-well Plate P1->A1 P2 Prepare Enzyme Solutions (nNOS, eNOS, iNOS) A3 Initiate with Enzyme P2->A3 P3 Prepare Substrate (L-Arginine) P3->A1 P4 Prepare Oxyhemoglobin P4->A1 P5 Prepare Inhibitor Dilutions A2 Add Inhibitor P5->A2 A1->A2 A2->A3 A4 Monitor Absorbance at 401 nm A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 Values D2->D3 D4 Calculate Selectivity Ratios D3->D4

Caption: Workflow for in vitro NOS activity determination using the hemoglobin capture assay.

Cellular NOS Activity Assay

This assay assesses the ability of a compound to inhibit NOS activity within a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.

Principle: Cells overexpressing a specific NOS isoform are stimulated to produce NO. The accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium is then quantified using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) that does not endogenously express high levels of NOS.

    • Transfect the cells with a plasmid encoding the desired NOS isoform (nNOS, eNOS, or iNOS).

    • Select and expand a stable cell line that consistently expresses the target NOS.

  • Inhibitor Treatment and Stimulation:

    • Plate the stable cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of the test inhibitor or control compounds for a defined period.

    • For nNOS and eNOS, stimulate NO production by adding a calcium ionophore (e.g., A23187) to increase intracellular calcium levels. For iNOS, stimulation is often not required as it is constitutively active once expressed.

  • Nitrite Quantification (Griess Assay):

    • After the stimulation period, collect the cell culture supernatant.

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate for a short period to allow for the colorimetric reaction to occur.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition of nitrite production for each inhibitor concentration.

    • Determine the IC50 value for each NOS isoform in the cellular context.

G cluster_cell Cell Preparation cluster_treatment Inhibition & Stimulation cluster_griess Nitrite Quantification C1 Culture & Transfect Cells (e.g., HEK293) C2 Select Stable Cell Line C1->C2 C3 Plate Cells in 96-well Plate C2->C3 T1 Pre-incubate with Inhibitor C3->T1 T2 Stimulate NO Production (e.g., Calcium Ionophore) T1->T2 G1 Collect Supernatant T2->G1 G2 Add Griess Reagent G1->G2 G3 Measure Absorbance at 540 nm G2->G3 G4 Quantify Nitrite using Standard Curve G3->G4

Caption: Experimental workflow for the cellular NOS activity assay using the Griess reagent.

Conclusion and Future Directions

Based on the analysis of structurally related compounds, (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone possesses a promising scaffold for selective nNOS inhibition. The 2-aminopyridine core provides the necessary interactions with the enzyme's active site, while the pyrrolidinyl methanone moiety could potentially occupy a region that enhances selectivity. However, without direct experimental data, its efficacy and selectivity remain speculative.

To definitively characterize (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone as a selective nNOS inhibitor, it is imperative to perform the in vitro and cellular assays described in this guide. These experiments will provide the crucial IC50 values for each NOS isoform, enabling a quantitative assessment of its potency and selectivity. Further studies, including co-crystallization with the nNOS protein, would offer valuable insights into its binding mode and pave the way for rational drug design and optimization.

References

  • Li, H., et al. (2010). Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. Journal of Medicinal Chemistry, 53(21), 7789–7803.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(15), 4933.
  • Chen, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 52(8), 2465–2476.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5017–5029.
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). Journal of Medicinal Chemistry, 52(8), 2465-2476.
  • General pharmacophoric model of 2-aminopyridine-based nNOS inhibitors... (n.d.).
  • Biological activity pyridin-2-ones & pyrimidin-4-ones. (n.d.).
  • Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives. (2010). Journal of Medicinal Chemistry, 53(21), 7789-7803.
  • A Quantitative Structure-Activity Relationship Study on Some Imidazoles and 2-Aminopyridines Acting as Nitric Oxide Synthase (NOS) Inhibitors. (2006).
  • Process to make glp1 ra and intermediates therefor. (2025).
  • (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook.
  • Exploration of the Active Site of Neuronal Nitric Oxide Synthase by the Design and Synthesis of Pyrrolidinomethyl 2-Aminopyridine Deriv
  • 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. (2002). Journal of Medicinal Chemistry, 45(18), 3871-3879.
  • Structure−Activity Relationships of Potent, Selective Inhibitors of Neuronal Nitric Oxide Synthase Based on the 6-Phenyl-2-aminopyridine Structure. (2000). Journal of Medicinal Chemistry, 43(16), 3071-3082.
  • Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid. (2015). Journal of the American Chemical Society, 137(18), 5984-5994.
  • Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). Molecules, 28(3), 983.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).
  • Paliperidone or a pharmaceutically acceptable salt thereof substantially free of impurities. (n.d.).
  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. (n.d.).
  • Acylated glp-1 compounds. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone

Executive Summary & Hazard Architecture Status: Potent Pharmaceutical Intermediate (Treat as OEB 3 / Control Band 3) (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a functionalized aminopyridine derivative often util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Status: Potent Pharmaceutical Intermediate (Treat as OEB 3 / Control Band 3)

(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a functionalized aminopyridine derivative often utilized as a scaffold in kinase inhibitor development.[1] While specific toxicological data for this exact molecule may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that it must be handled with the rigor applied to its parent pharmacophore: 2-Aminopyridine .[1]

The Toxicology of the Substructure:

  • Aminopyridine Moiety: 2-Aminopyridine and 4-Aminopyridine are known potassium channel blockers.[1] Exposure can lead to neurotoxicity, characterized by tremors, convulsions, and excitotoxicity [1].[1] They are readily absorbed through the skin.[1]

  • Pyrrolidine Amide: Increases lipophilicity, potentially enhancing dermal absorption and blood-brain barrier penetration compared to the free base.[1]

Core Directive: In the absence of compound-specific LD50 data, you must apply the Precautionary Principle . Assume this compound is Toxic if Swallowed (H301) and Toxic in Contact with Skin (H311) .[1][2][3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneStandard RequirementTechnical Justification
Respiratory Fume Hood (Face velocity: 100 fpm)Inhalation of dusts can trigger rapid systemic neurotoxic effects.[1]
Hand Protection Double Gloving (Nitrile / Nitrile)Aminopyridines are organic bases that can permeate thin nitrile.[1] The outer glove acts as a sacrificial barrier.[1]
Eye Protection Chemical Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders.[1] Goggles seal against airborne particulates that could dissolve in tear fluid.[1]
Body Protection Tyvek® Lab Coat (Disposable)Cotton coats absorb liquids/dusts, creating a secondary exposure source.[1] Impervious Tyvek prevents dermal contact.[1]
PPE Decision Logic (Visualization)

PPE_Selection Start Start: Handling Assessment FormCheck Physical Form? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution Solution / Oil FormCheck->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Splash Splash Risk? Solution->Splash Resp Respiratory: N95 or P100 (if outside hood) Hood->Resp Hood Failure/Maintenance Gloves Hand Protection: Double Nitrile (0.11mm min) Hood->Gloves Goggles Eye Protection: Chemical Goggles Splash->Goggles Low Risk FaceShield Add Face Shield Splash->FaceShield High Risk Goggles->Gloves FaceShield->Gloves Body Body: Disposable Lab Coat + Sleeves Gloves->Body

Figure 1: Decision tree for PPE selection based on physical state and risk assessment.[1]

Operational Protocol: Handling & Solubilization

Objective: Weigh 50 mg of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone and dissolve in DMSO.

Phase 1: Preparation
  • Verify Engineering Controls: Ensure Fume Hood flow monitor reads between 80–120 fpm.

  • Decontaminate Balance: Place the analytical balance inside the hood. If the balance cannot be moved, use a static-free powder funnel and a pre-tared vial to transport the solid.[1]

  • Prepare Solvents: Pre-measure DMSO in a syringe to avoid pouring open liquids near the powder.

Phase 2: Weighing (Critical Step)
  • The Hazard: Electrostatic forces often cause aminopyridine powders to "jump" or cling to spatulas.[1]

  • The Fix: Use an antistatic gun (e.g., Zerostat) on the vial and spatula before weighing.[1]

  • Technique:

    • Open the source container only inside the hood.[1]

    • Transfer solid gently.[1] Do not "tap" the spatula hard, as this creates aerosols.[1]

    • Cap the receiving vial immediately after transfer.

    • Wipe the exterior of the source container with a methanol-dampened wipe before returning it to storage.[1]

Phase 3: Solubilization[1]
  • Add DMSO via syringe through the septum (if available) or by slightly cracking the cap.[1]

  • Vortexing: Do not vortex uncapped vials. Aminopyridines in solution can penetrate skin faster than solids.[1]

  • Labeling: Mark the vial clearly with "TOXIC" and "Skin Permeable."

Operational Workflow Diagram

Handling_Workflow Prep 1. Preparation (Check Hood/PPE) Weigh 2. Weighing (Static Control) Prep->Weigh In Hood Clean 3. Decon (Wipe Container) Weigh->Clean Immediate Waste 5. Disposal (Solid Waste) Weigh->Waste Contaminated Wipes Solv 4. Solubilization (Closed System) Clean->Solv

Figure 2: Step-by-step workflow for safe handling from preparation to disposal.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediate wash with soap and water for 15 minutes .[1] Do not use alcohol-based cleaners (e.g., ethanol) on skin, as this enhances absorption of the aminopyridine core [2].[1]

  • Eye Contact: Flush with saline/water for 15 minutes.[1][3] Seek medical attention immediately—aminopyridines are severe eye irritants.[1][4]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

Waste Disposal Strategy

Do not dispose of this compound down the drain.[1] Aminopyridines are toxic to aquatic life with long-lasting effects.[1][2][3][5]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weigh boats, wipes.[1]High-Temperature Incineration . Label as "Toxic Organic Solid."[1]
Liquid Waste Mother liquors, HPLC waste containing compound.[1]Solvent Incineration . Segregate from oxidizers.[1][5]
Sharps Syringes used for solubilization.[1]Standard Sharps container (Incinerated).[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 943, 4-Aminopyridine.[1] Retrieved January 28, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Dermal Exposure: Chemical Absorption.[1] United States Department of Labor.[1] Retrieved January 28, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: 2-Aminopyridine.[1][2][3][4][5][6] Retrieved January 28, 2026, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][7] National Academies Press.[1][7] Retrieved January 28, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.